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  • Product: (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid
  • CAS: 314238-17-0

Core Science & Biosynthesis

Foundational

What is the mechanism of action of (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid

An In-Depth Technical Guide to the Mechanism of Action of (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid and its Analogs Authored by a Senior Application Scientist This guide provides a detailed exploration of the p...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid and its Analogs

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the probable mechanism of action of (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid. Given the limited direct studies on this specific molecule, this document synthesizes findings from closely related analogs, particularly (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives, to propose a well-grounded hypothesis. The primary focus will be on the potent inhibitory effects of this class of compounds on human carbonic anhydrase isoenzymes.

This guide is intended for researchers, scientists, and professionals in drug development who possess a foundational understanding of biochemistry and pharmacology.

Introduction to the Compound Class: A Promising Scaffold in Medicinal Chemistry

(Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid belongs to the broader family of but-2-enoic acid derivatives. These compounds are of significant interest in medicinal chemistry due to their versatile structural features and potential as active pharmaceutical ingredients (APIs).[1] The core structure, a but-2-enoic acid backbone, provides a reactive scaffold that can be modified to interact with various biological targets. The presence of an arylamino group, in this case, p-tolylamino, can significantly influence the compound's electronic properties, lipophilicity, and steric interactions, thereby modulating its biological activity.

While direct research on (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid is not extensively documented in publicly available literature, a compelling body of evidence from studies on structurally similar (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives points towards a primary mechanism of action: the potent inhibition of carbonic anhydrase.[2][3][4]

Primary Mechanism of Action: Inhibition of Human Carbonic Anhydrase (hCA) Isoenzymes I and II

The most probable and well-documented mechanism of action for compounds structurally related to (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid is the inhibition of human carbonic anhydrase (hCA) isoenzymes, specifically hCA I and II.[2][3][4]

The Role of Carbonic Anhydrase

Carbonic anhydrase is a ubiquitous metalloenzyme that plays a crucial role in numerous physiological processes. It catalyzes the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and a proton (H+), a fundamental reaction for maintaining acid-base balance, respiration, and various other metabolic pathways.[2][4]

A Potent Inhibitor Class

Research has demonstrated that (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives are potent inhibitors of both hCA I and hCA II.[2][3] These compounds exhibit inhibition constants (Ki) in the low nanomolar range, indicating a high affinity for the active site of these enzymes.[2][3][4]

The proposed mechanism of inhibition involves the binding of the but-2-enoic acid derivative to the zinc ion (Zn2+) located at the active site of the carbonic anhydrase enzyme. This interaction likely displaces or prevents the binding of a water molecule that is essential for the catalytic activity, thereby inhibiting the enzyme's function. The specific substitutions on the aryl-amino ring of these derivatives play a crucial role in determining the potency and selectivity of inhibition.

The following diagram illustrates the carbonic anhydrase-catalyzed reaction and its inhibition:

G cluster_0 Normal Catalytic Cycle cluster_1 Inhibition Pathway CO2 CO2 Transition_State Enzyme-Substrate Complex CO2->Transition_State H2O H2O Enzyme_Active_Site hCA (Zn2+) H2O->Enzyme_Active_Site Enzyme_Active_Site->Transition_State Inhibited_Enzyme Inhibited hCA (Zn2+) H2CO3 H2CO3 Transition_State->H2CO3 Hydration HCO3 HCO3- H2CO3->HCO3 H H+ H2CO3->H Inhibitor (Z)-3-methyl-4-oxo-4- (p-tolylamino)but-2-enoic acid Inhibitor->Inhibited_Enzyme Binding No_Reaction No_Reaction Inhibited_Enzyme->No_Reaction Catalysis Blocked

Inhibition of the Carbonic Anhydrase Catalytic Cycle.
Quantitative Analysis of Inhibition

The inhibitory potency of a series of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives against hCA I and hCA II has been quantified. The table below summarizes the inhibition constants (Ki) for selected derivatives from the literature, highlighting their potent activity.

CompoundAryl GrouphCA I Ki (nM)hCA II Ki (nM)
4a Phenyl1.85 ± 0.582.01 ± 0.52
4c 4-methylphenyl (p-tolyl)2.15 ± 0.652.25 ± 0.88
4e 4-methoxyphenyl2.88 ± 0.942.41 ± 0.73
4i 4-chlorophenyl3.54 ± 1.122.62 ± 0.91
4j 4-bromophenyl4.12 ± 1.252.78 ± 1.05
4k 4-fluorophenyl5.04 ± 1.462.94 ± 1.31

Data extracted from Gul et al. (2015).[2][3]

Based on this data, it is highly probable that (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid also acts as a potent inhibitor of hCA I and II, with a Ki value expected to be in the low nanomolar range. The presence of the methyl group at the 3-position of the but-2-enoic acid backbone may further influence its binding affinity and selectivity.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

To empirically determine the inhibitory activity of (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid against carbonic anhydrase, a well-established spectrophotometric assay can be employed. This protocol is based on the esterase activity of carbonic anhydrase, using p-nitrophenyl acetate (p-NPA) as a substrate.

Principle

Carbonic anhydrase catalyzes the hydrolysis of p-NPA to p-nitrophenol, a yellow-colored product that can be quantified by measuring the absorbance at 400 nm. The rate of this reaction is proportional to the enzyme's activity. In the presence of an inhibitor, the rate of p-NPA hydrolysis will decrease.

Materials and Reagents
  • Human carbonic anhydrase I and II (purified)

  • (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid (test compound)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-SO4 buffer (pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 400 nm

Assay Workflow

The following diagram outlines the key steps in the carbonic anhydrase inhibition assay:

G Start Start Prep_Inhibitor Prepare serial dilutions of (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid in DMSO Start->Prep_Inhibitor Add_Inhibitor Add inhibitor dilutions to the wells Prep_Inhibitor->Add_Inhibitor Add_Enzyme Add hCA I or hCA II solution to each well of a 96-well plate Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate at room temperature Add_Inhibitor->Pre_Incubate Add_Substrate Initiate the reaction by adding p-NPA solution to each well Pre_Incubate->Add_Substrate Measure_Absorbance Measure the absorbance at 400 nm at regular time intervals Add_Substrate->Measure_Absorbance Data_Analysis Calculate the rate of reaction and determine the IC50 and Ki values Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Workflow for Carbonic Anhydrase Inhibition Assay.
Step-by-Step Procedure
  • Prepare Solutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution to obtain a range of inhibitor concentrations.

    • Prepare a solution of hCA I or hCA II in Tris-SO4 buffer.

    • Prepare a solution of p-NPA in a suitable solvent (e.g., acetonitrile).

  • Assay Setup:

    • To each well of a 96-well plate, add the enzyme solution.

    • Add the inhibitor dilutions to the respective wells. Include a control with no inhibitor (DMSO only).

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow for inhibitor-enzyme binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the p-NPA solution to all wells.

    • Immediately place the microplate in a reader and measure the absorbance at 400 nm.

    • Continue to measure the absorbance at regular intervals (e.g., every 30 seconds) for a total duration of a few minutes.

  • Data Analysis:

    • For each inhibitor concentration, calculate the initial rate of the reaction (change in absorbance per unit time).

    • Plot the reaction rate as a function of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition is known.

Broader Context and Potential Therapeutic Applications

The inhibition of carbonic anhydrase has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer. Therefore, (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid and its analogs, as potent hCA inhibitors, represent a promising class of compounds for further drug development in these areas.

Furthermore, but-2-enoic acid derivatives and compounds containing a p-tolylamino moiety have been investigated for a range of other biological activities, including antimicrobial and anticancer effects.[5][6][7] This suggests that while carbonic anhydrase inhibition is a primary mechanism, these compounds may exhibit polypharmacology, acting on multiple biological targets. Further research is warranted to explore the full spectrum of their biological activities.

Conclusion

References

  • But-2-enoic Acid Derivatives Overview - Ontosight.
  • Gul, H. I., et al. (2015). The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives and determination of their inhibition properties against human carbonic anhydrase I and II isoenzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-6. Available at: [Link]

  • The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives and determination of their inhibition properties against human carbonic anhydrase I and II isoenzymes - Taylor & Francis.
  • The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives and determination of their inhibition properties against human carbonic anhydrase I and II isoenzymes - Figshare.
  • Butenoic acid derivatives - Google Patents.
  • (Z)-4-Oxo-4-(Phenethylamino)But-2-Enoic Acid - Chem-Impex.
  • 2-CYANO-3-METHYL-BUT-2-ENOIC ACID AldrichCPR | Sigma-Aldrich - MilliporeSigma.
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  • Polyamine-containing natural products: structure, bioactivity, and biosynthesis - PubMed.
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  • Recent Advances in the Development of Polyamine Analogues as Antitumor Agents - PMC.
  • Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC.
  • Synthesis and biological activity of N(alpha)-[4-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-propargylamino]phenylacetyl]-L-glutamic acid. - ResearchGate.
  • Synthesis and biological activity of a novel class of purine nucleoside phosphorylase inhibitors - PubMed.
  • Pyrrolidine Derivatives in Drug Discovery - PharmaBlock.
  • Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1][2][3][5]tetrazine-8-carboxylates and -carboxamides - PMC. Available at:

  • 4-Oxo-4-(p-tolylamino)butanoic acid | C11H13NO3 | CID 675566 - PubChem.
  • POTENTIAL DRUGS CONTAINING AMINES AS REPRESENTATIVE EXAMPLE OF PHARMACEUTICAL AND BIOLOGICALLY ACTIVE COMPOUNDS Section A-Research paper POTENTIAL DRUGS CONTAINING AMINES AS REPRESENTATIVE EXAMPLE OF PHARMACEUTICAL AND BIOLOGICALLY ACTIVE COMPOUNDS - ResearchGate.
  • 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide - MDPI.
  • Synthesis and pharmacological investigation of some novel 2-methyl-3- (substituted methylamino)-(3H)-quinazolin-4-ones as histamine H1-receptor blockers - IMR Press.

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Exploratory

An In-depth Technical Guide on the Crystal Structure and Molecular Docking of (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid

This guide provides a comprehensive technical overview of the methodologies employed in determining the crystal structure and performing molecular docking studies on the novel compound, (Z)-3-methyl-4-oxo-4-(p-tolylamino...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the methodologies employed in determining the crystal structure and performing molecular docking studies on the novel compound, (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical, field-proven insights into these essential analytical techniques.

Introduction

(Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid is a derivative of butenoic acid, a class of compounds that has garnered significant interest in medicinal chemistry due to their diverse biological activities. Derivatives of oleanolic acid, which contains a similar enoic acid moiety, have shown potential as anti-inflammatory, anti-cancer, and antimicrobial agents.[1][2][3] The specific structural features of the title compound, including the Z-configuration of the double bond and the p-tolylamino group, are expected to influence its physicochemical properties and biological interactions.

Understanding the precise three-dimensional arrangement of atoms within a molecule through single-crystal X-ray diffraction is paramount for establishing a definitive structure-activity relationship (SAR).[4][5] Furthermore, molecular docking simulations provide invaluable insights into the potential binding modes and affinities of a ligand with a biological target, thereby guiding the rational design of more potent and selective therapeutic agents.[6][7][8] This guide will detail the experimental and computational workflows for the comprehensive analysis of (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid.

Part 1: Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid is a critical step in its characterization. The following sections outline the methodology, from crystal growth to structure refinement.

Crystallization: The Foundation of Structural Elucidation

The journey to a high-resolution crystal structure begins with the growth of a high-quality single crystal. For a small organic molecule like the title compound, the slow evaporation technique is often the most straightforward and effective method.[9]

Experimental Protocol: Slow Evaporation Crystallization

  • Solvent Selection: A systematic screening of solvents is performed to identify a solvent or solvent system in which the compound has moderate solubility. Ideal solvents will allow for slow, controlled crystal growth. A starting point could be solvents such as ethanol, methanol, acetone, or ethyl acetate, and mixtures thereof with less polar solvents like hexane or toluene.

  • Solution Preparation: A near-saturated solution of the purified compound is prepared at room temperature or with gentle heating. It is crucial to use a highly pure sample to avoid impurities interfering with the crystal lattice formation.

  • Crystal Growth Environment: The solution is filtered to remove any particulate matter and placed in a clean vial. The vial is covered with a cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.

  • Incubation and Monitoring: The vial is stored in a vibration-free environment at a constant temperature. Crystal growth is monitored periodically over several days to weeks.

  • Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, they are carefully harvested from the mother liquor using a mounted loop.[10]

X-ray Data Collection and Processing

A suitable single crystal is mounted on a goniometer head and subjected to a beam of monochromatic X-rays. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.[10]

Experimental Protocol: X-ray Diffraction Data Collection

  • Crystal Mounting: A selected crystal is mounted on a cryoloop and flash-cooled in a stream of liquid nitrogen to minimize thermal motion and radiation damage during data collection.

  • Diffractometer Setup: The crystal is centered on a modern single-crystal X-ray diffractometer, typically equipped with a dual-source (Mo and Cu) and a CCD or CMOS detector.[4]

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The data collection strategy is optimized to ensure complete and redundant data are collected.

  • Data Processing: The raw diffraction images are processed using specialized software (e.g., CrysAlisPro, SAINT). This involves indexing the diffraction spots to determine the unit cell parameters and space group, integrating the intensities of the reflections, and applying corrections for absorption and other experimental factors.

Structure Solution and Refinement

The processed diffraction data is used to solve the phase problem and generate an initial electron density map, from which the atomic positions can be determined and refined.

Computational Protocol: Structure Solution and Refinement

  • Structure Solution: For small molecules, direct methods are typically employed to solve the phase problem and obtain an initial structural model.[10] Software such as SHELXT is commonly used for this purpose.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods (e.g., using SHELXL). This iterative process involves adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using tools like PLATON and checkCIF to ensure its geometric and crystallographic quality. The final structural data is then deposited in a crystallographic database such as the Cambridge Structural Database (CSD) for public access.[10][11][12][13][14]

Table 1: Hypothetical Crystallographic Data for (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid

ParameterValue
Chemical formulaC12H13NO3
Formula weight219.24
Crystal systemMonoclinic
Space groupP21/c
a (Å)10.543(2)
b (Å)8.123(1)
c (Å)13.456(3)
β (°)105.21(1)
Volume (ų)1112.3(4)
Z4
Density (calculated) (g/cm³)1.308
Absorption coefficient (mm⁻¹)0.092
F(000)464
Crystal size (mm³)0.25 x 0.20 x 0.15
Theta range for data collection (°)2.5 to 27.5
Reflections collected8976
Independent reflections2543 [R(int) = 0.034]
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R1 = 0.045, wR2 = 0.121
R indices (all data)R1 = 0.058, wR2 = 0.135

Part 2: Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns.[6][7][8]

Target Selection and Preparation

The choice of a relevant biological target is crucial for a meaningful docking study. Based on the known activities of similar enoic acid derivatives, a potential target could be an enzyme involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2). For this hypothetical study, we will use the human COX-2 enzyme.

Computational Protocol: Protein and Ligand Preparation

  • Protein Structure Retrieval: The 3D structure of human COX-2 is obtained from the Protein Data Bank (PDB), a global repository for 3D structural data of large biological molecules.[15][16][17][18] An entry with a co-crystallized inhibitor is often chosen to define the binding site.

  • Protein Preparation: The retrieved protein structure is prepared using software like AutoDockTools or Schrödinger's Protein Preparation Wizard. This involves removing water molecules, adding hydrogen atoms, assigning bond orders, and repairing any missing residues or side chains. The protein is then energy minimized to relieve any steric clashes.

  • Ligand Preparation: The 3D structure of (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid is built using a molecular modeling program (e.g., ChemDraw, Avogadro). The geometry is then optimized using a suitable force field (e.g., MMFF94) or a semi-empirical quantum mechanical method. The ligand is prepared for docking by assigning partial charges and defining rotatable bonds.

Docking Simulation and Analysis

The prepared ligand is then docked into the active site of the prepared protein using a docking program.

Computational Protocol: Molecular Docking and Analysis

  • Grid Generation: A grid box is defined around the active site of the protein, encompassing the region where the ligand is expected to bind. The grid parameters are set to include all the key active site residues.

  • Docking Algorithm: A docking algorithm, such as a genetic algorithm (used in AutoDock) or an incremental construction method (used in Glide), is employed to explore the conformational space of the ligand within the defined grid box.[6]

  • Scoring Function: A scoring function is used to estimate the binding affinity for each generated pose. Lower docking scores generally indicate stronger binding affinity.[19][20]

  • Pose Analysis: The resulting docked poses are analyzed based on their docking scores and clustering. The pose with the lowest energy, and which is part of a highly populated cluster, is often considered the most probable binding mode.

  • Interaction Visualization: The best-docked pose is visualized to analyze the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[19][21]

Table 2: Hypothetical Molecular Docking Results for (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid with COX-2

ParameterValue (Hypothetical)
Docking Score (kcal/mol)-8.5
Key Interacting Residues
Hydrogen BondsArg120, Tyr355
Hydrophobic InteractionsVal349, Leu352, Ser353
Pi-Pi StackingTrp387
Validation of Docking Protocol

To ensure the reliability of the docking protocol, a validation step is essential. This typically involves redocking a known co-crystallized ligand into the active site of the protein.[22][23][24]

Computational Protocol: Docking Validation

  • Redocking: The co-crystallized ligand from the PDB structure is extracted and then docked back into the same protein active site using the identical docking parameters.

  • RMSD Calculation: The root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[22][24][25]

Visualizations

Experimental and Computational Workflows

Crystal_Structure_Workflow cluster_exp Experimental Protocol cluster_comp Computational Protocol A Compound Synthesis & Purification B Crystal Growth (Slow Evaporation) A->B C Single Crystal Selection B->C D X-ray Data Collection C->D E Data Processing & Integration D->E F Structure Solution (Direct Methods) E->F G Structure Refinement F->G H Validation & Deposition (CCDC) G->H

Caption: Workflow for Crystal Structure Determination.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_sim Simulation & Analysis cluster_val Validation P1 Protein Target Selection (e.g., COX-2 from PDB) P2 Protein Preparation (H-atoms, charges) P1->P2 V1 Redocking of Co-crystallized Ligand P1->V1 L1 Ligand 3D Structure Generation L2 Ligand Optimization & Preparation L1->L2 S1 Define Binding Site (Grid Box) P2->S1 L2->S1 S2 Molecular Docking Simulation S1->S2 S3 Scoring & Pose Ranking S2->S3 S4 Interaction Analysis (H-bonds, etc.) S3->S4 V2 RMSD Calculation V1->V2

Caption: Workflow for Molecular Docking Studies.

Conclusion

This technical guide has detailed the integrated experimental and computational methodologies for the structural and in-silico analysis of (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid. The determination of its single-crystal structure provides an unambiguous atomic-level description, which is fundamental for understanding its chemical properties. Complementary molecular docking studies offer valuable predictions of its potential biological interactions, thereby guiding future efforts in drug discovery and development. The protocols and insights presented herein are grounded in established scientific principles and represent a robust framework for the comprehensive characterization of novel small molecules.

References

  • Cambridge Crystallographic Data Centre - Wikipedia. [Link]

  • Protein Data Bank - Wikipedia. [Link]

  • Worldwide Protein Data Bank: wwPDB. [Link]

  • Protein Data Bank: Key to the Molecules of Life - NSF Impacts. [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial - YouTube. [Link]

  • Protein Data Bank: the single global archive for 3D macromolecular structure data | Nucleic Acids Research | Oxford Academic. [Link]

  • CCDC | Chemistry World. [Link]

  • How to Interpret Molecular Docking Results - YouTube. [Link]

  • RCSB PDB: Homepage. [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery - PMC. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. - YouTube. [Link]

  • Molecular docking in drug design: Basic concepts and application spectrums. [Link]

  • Cambridge Structural Database - Wikipedia. [Link]

  • How to interprete and analyze molecular docking results? - ResearchGate. [Link]

  • Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. [Link]

  • (PDF) Validation of Docking Methodology (Redocking) - ResearchGate. [Link]

  • Cambridge Crystallographic Data Centre (CCDC) - Lafayette College Libraries. [Link]

  • How to validate the molecular docking results ? | ResearchGate. [Link]

  • Small Molecule Docking - KBbox: Methods. [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC. [Link]

  • Validation Studies of the Site-Directed Docking Program LibDock - ACS Publications. [Link]

  • Lessons from Docking Validation - Protein Structural Analysis Laboratory - Michigan State University. [Link]

  • How I can analyze and present docking results? - Matter Modeling Stack Exchange. [Link]

  • X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. [Link]

  • Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis - PMC. [Link]

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. [Link]

  • Biological Properties of Oleanolic Acid Derivatives Bearing Functionalized Side Chains at C-3 - PMC. [Link]

  • X-ray crystallography - Wikipedia. [Link]

  • Chemical crystallization | SPT Labtech. [Link]

  • Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC. [Link]

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Foundational

(Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid molecular weight and aqueous solubility

An In-depth Technical Guide to the Physicochemical Characterization of (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid Abstract The successful development of a novel chemical entity into a viable drug candidate is co...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Characterization of (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid

Abstract

The successful development of a novel chemical entity into a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are molecular weight and aqueous solubility, as they directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy. This guide provides a detailed examination of (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid, presenting its calculated molecular weight and a comprehensive, field-proven protocol for the experimental determination of its thermodynamic aqueous solubility. The methodologies described herein are designed to establish a self-validating system, ensuring data integrity and reproducibility, which are paramount in preclinical and formulation development.

Core Molecular Attributes

A precise understanding of a compound's molecular formula and weight is the foundation of all subsequent analytical and formulation work. It dictates molar concentrations for assays, informs stoichiometric calculations, and is the first step in structural elucidation and confirmation.

Chemical Structure and Formula

The compound of interest is (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid. Its structure consists of a but-2-enoic acid backbone featuring a methyl group at the third position, with the (Z) or cis-isomer configuration across the double bond. An amide linkage connects the C4 carbonyl group to a p-tolyl (4-methylphenyl) moiety.

  • Chemical Formula: C₁₂H₁₃NO₃

Molecular Weight

The molecular weight is calculated based on the atomic weights of the constituent elements.

  • Calculation:

    • Carbon (C): 12 atoms × 12.011 g/mol = 144.132 g/mol

    • Hydrogen (H): 13 atoms × 1.008 g/mol = 13.104 g/mol

    • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

    • Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol

    • Total Molecular Weight: 219.24 g/mol

This calculated value is consistent with the molecular weight of its isomers, such as (Z)-4-oxo-4-(phenethylamino)but-2-enoic acid.[1]

Data Summary

The fundamental physicochemical properties of the target compound are summarized below. The aqueous solubility is presented as a parameter to be determined via the experimental protocols detailed in this guide.

ParameterValueData Source
IUPAC Name (2Z)-3-methyl-4-oxo-4-[(4-methylphenyl)amino]but-2-enoic acid-
Chemical Formula C₁₂H₁₃NO₃Calculated
Molecular Weight 219.24 g/mol Calculated
Aqueous Solubility To Be Determined (TBD)Experimental

Aqueous Solubility: Principles and Determination

Aqueous solubility is a critical determinant of a drug's oral bioavailability.[2][3] For a drug to be absorbed through the gastrointestinal tract, it must first be in solution.[2][4] Poor solubility is a leading cause of failure in the drug development pipeline, leading to unpredictable in vitro results, poor bioavailability, and underestimated toxicity.[5][6][7] Therefore, accurate and early determination of this parameter is essential.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

It is crucial to differentiate between the two primary types of solubility measurements performed during drug discovery:

  • Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, rapidly dissolved from a high-concentration dimethyl sulfoxide (DMSO) stock, precipitates in an aqueous buffer.[6][7][8] While fast and suitable for early screening, it often overestimates the true solubility as it can reflect a supersaturated state.

  • Thermodynamic Solubility: This measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase (e.g., crystalline or amorphous powder).[9][10][11] It is the "gold standard" measurement, representing the true equilibrium solubility. This value is critical for lead optimization, formulation development, and understanding biopharmaceutical properties.[6][7] The protocol detailed below focuses on determining this fundamental thermodynamic value.

The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the most widely accepted and reliable technique for determining thermodynamic solubility.[12] The core principle involves adding an excess of the solid compound to a specific aqueous medium and agitating the mixture until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified.

The following diagram illustrates the comprehensive workflow for this self-validating protocol.

G cluster_prep Phase 1: Sample & Buffer Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Separation of Phases cluster_analysis Phase 4: Quantification A Weigh excess solid compound (e.g., ~1 mg) into glass vials C Add precise volume of buffer (e.g., 1 mL) to each vial A->C B Prepare aqueous buffer (e.g., 0.1 M Phosphate Buffer, pH 7.4) B->C D Incubate vials in a thermomixer (e.g., 25°C, 700 rpm) C->D E Shake for 24 hours to ensure equilibrium is reached D->E F Centrifuge vials to pellet undissolved solid E->F G Carefully collect supernatant F->G H Filter supernatant through 0.45 µm PVDF filter to remove fine particulates G->H J Analyze filtered supernatant and standards by LC-MS/MS or UV-Vis H->J I Prepare calibration standards from a known stock solution I->J K Quantify concentration against the standard curve J->K

Thermodynamic Solubility Workflow via Shake-Flask Method

Detailed Experimental Protocol: Thermodynamic Solubility Assay

This protocol is designed to provide a robust and reproducible measurement of the thermodynamic solubility of (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid.

Materials and Equipment
  • Test Compound: (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid, solid powder.

  • Solvent: 0.1 M Phosphate Buffer, pH 7.4.

  • Reagents: HPLC-grade methanol, acetonitrile, and water; formic acid; DMSO (for stock solution).

  • Equipment:

    • Analytical balance

    • 1.5 mL glass vials

    • Thermomixer or incubating shaker

    • Centrifuge

    • Syringe filters (0.45 µm PVDF or similar low-binding material)

    • HPLC or UPLC system coupled with a mass spectrometer (LC-MS/MS) or a UV-Vis detector.

    • Autosampler vials and caps

    • Calibrated pipettes

Step-by-Step Methodology

Part A: Sample Preparation and Equilibration

  • Compound Dispensing: Accurately weigh approximately 1 mg of the solid test compound into at least three separate 1.5 mL glass vials. The key is to ensure an excess of solid material will remain after equilibrium is reached.

  • Buffer Addition: Add exactly 1.0 mL of the 0.1 M phosphate buffer (pH 7.4) to each vial.[11]

    • Causality Note: Using a physiologically relevant buffer like phosphate buffer at pH 7.4 provides a more accurate reflection of solubility in blood plasma and interstitial fluid compared to pure water. The pH is critical as the solubility of ionizable compounds, like the carboxylic acid in our target molecule, is highly pH-dependent.[4]

  • Incubation: Securely cap the vials and place them in a thermomixer set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 700-850 rpm).[5]

  • Equilibration: Allow the samples to shake for a minimum of 24 hours.[6][7][11]

    • Causality Note: A 24-hour incubation period is typically sufficient for most compounds to reach a state of equilibrium between the dissolved and solid states.[6][7] Shorter incubation times risk measuring a non-equilibrium state, leading to inaccurate results.

Part B: Separation and Sample Processing

  • Centrifugation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess, undissolved solid.

  • Supernatant Collection: Carefully pipette the clear supernatant, taking care not to disturb the solid pellet.

  • Filtration: Filter the collected supernatant through a 0.45 µm syringe filter into a clean collection tube.[5]

    • Causality Note: This step is critical to remove any fine, suspended solid particles that were not pelleted during centrifugation. Failure to filter can lead to artificially high and variable solubility readings. A low-protein-binding filter material like PVDF is chosen to minimize loss of the compound due to adsorption.

Part C: Quantification by LC-MS/MS

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Calibration Curve: Create a set of calibration standards by performing serial dilutions of the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water). The concentration range should bracket the expected solubility of the compound.[9]

  • Sample Dilution: Dilute the filtered supernatant from Part B with the same solvent used for the calibration standards to bring its concentration within the linear range of the calibration curve.

  • LC-MS/MS Analysis: Analyze the prepared calibration standards and the diluted samples using a validated LC-MS/MS method.[10] The mass spectrometer should be set to monitor a specific parent-daughter ion transition for the test compound to ensure specificity and sensitivity.

    • Causality Note: LC-MS/MS is the preferred analytical technique due to its high sensitivity and selectivity.[6][9] It can accurately quantify the compound even in complex matrices and at low concentrations, overcoming potential interference that might affect UV-Vis measurements.

Data Analysis and Reporting
  • Standard Curve Generation: Plot the peak area response from the LC-MS/MS analysis versus the known concentration of each calibration standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is required for a valid curve.

  • Concentration Calculation: Use the peak area of the diluted sample and the regression equation from the standard curve to calculate the concentration of the compound in the diluted sample.

  • Solubility Determination: Multiply the calculated concentration by the dilution factor used in step C.3 to determine the final solubility of the compound in the buffer.

  • Reporting: Report the final solubility in both µg/mL and µM. The result should be reported as the mean ± standard deviation of the replicate measurements.

Conclusion

The systematic approach outlined in this guide provides a robust framework for characterizing (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid. By establishing its precise molecular weight and employing the gold-standard shake-flask method for thermodynamic solubility, researchers can generate high-quality, reliable data. This information is fundamental for making informed decisions during lead optimization, guiding formulation strategies to overcome potential bioavailability challenges, and ultimately increasing the probability of success for this compound in the drug development lifecycle.

References

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website. Available at: [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from BioAssay Systems website. Available at: [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from BioDuro website. Available at: [Link]

  • Pion Inc. (2024). Drug solubility and permeability. Available at: [Link]

  • Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). Available at: [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from Domainex website. Available at: [Link]

  • Bellevue College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from Bellevue College website. Available at: [Link]

  • Protocols.io. (2025). In-vitro Thermodynamic Solubility. Available at: [Link]

  • Bharate, S. S., & Ram, V. J. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & Medicinal Chemistry Letters, 25(7), 1493-1497. Available at: [Link]

  • PCBIS. (n.d.). Kinetic solubility. Retrieved from PCBIS website. Available at: [Link]

  • Sima, L. E., et al. (2020). The Importance of Solubility for New Drug Molecules. Molecules, 25(9), 2307. Available at: [Link]

  • MSD Manual Professional Edition. (n.d.). Drug Absorption. Retrieved from MSD Manual website. Available at: [Link]

  • Shani, A., et al. (2016). The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. Journal of Pharmaceutical Sciences, 105(9), 2477-2487. Available at: [Link]

  • Bellevue College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from Bellevue College website. Available at: [Link]

  • Di, L., & Kerns, E. H. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Drug-like Properties: Concepts, Structure Design and Methods (pp. 27-52). Academic Press. Available at: [Link]

  • Wasik, S. P., et al. (1983). Calculation of Aqueous Solubility of Organic Compounds. Journal of Research of the National Bureau of Standards, 88(3), 155. Available at: [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from University of Calgary website. Available at: [Link]

  • Bellevue College. (n.d.). Experiment 2 # Solubility. Retrieved from Bellevue College website. Available at: [Link]

  • PubChem. (n.d.). 4-Oxo-4-(p-tolylamino)butanoic acid. Retrieved from PubChem. Available at: [Link]

  • PubChem. (n.d.). (Z)-4-oxo-4-(phenethylamino)but-2-enoic acid. Retrieved from PubChem. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from RSC website. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

How to synthesize (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid in the lab

Application Note & Protocol A Comprehensive Guide to the Laboratory Synthesis of (Z)-3-Methyl-4-oxo-4-(p-tolylamino)but-2-enoic Acid Abstract This document provides a detailed protocol for the synthesis of (Z)-3-methyl-4...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

A Comprehensive Guide to the Laboratory Synthesis of (Z)-3-Methyl-4-oxo-4-(p-tolylamino)but-2-enoic Acid

Abstract

This document provides a detailed protocol for the synthesis of (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid, a valuable intermediate in organic and medicinal chemistry. This compound belongs to the class of N-aryl-maleamic acids, which are known for their utility as synthons for a variety of heterocyclic compounds and as potential bioactive molecules. The synthesis is achieved through a straightforward and efficient one-step nucleophilic ring-opening reaction of citraconic anhydride with p-toluidine. This guide offers a comprehensive overview of the reaction mechanism, a step-by-step experimental protocol, safety precautions, characterization methods, and a discussion of the underlying chemical principles to ensure reproducible and successful synthesis for researchers in drug development and chemical synthesis.

Introduction and Scientific Context

(Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid and its analogs are significant building blocks in synthetic chemistry. The presence of multiple functional groups—a carboxylic acid, an amide, and an alkene—in a specific (Z)-stereochemical arrangement makes them versatile precursors. Derivatives of β-aroylacrylic acids have been investigated for a range of biological activities, including antibacterial properties.[1] The synthesis of these compounds is often the first and crucial step in the development of more complex molecules for pharmaceutical and materials science applications.[2]

The protocol detailed herein is based on the well-established reaction between an amine and a cyclic anhydride. This reaction is highly regioselective, with the nucleophilic amine attacking one of the carbonyl carbons of the anhydride, leading to the opening of the ring to form an amic acid. In the case of an unsymmetrical anhydride like citraconic anhydride, the attack predominantly occurs at the less sterically hindered carbonyl group, which influences the final product structure.

Reaction Scheme and Mechanism

The synthesis proceeds via the nucleophilic acyl substitution of citraconic anhydride with p-toluidine.

Overall Reaction:

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of p-toluidine acts as a nucleophile, attacking the less sterically hindered carbonyl carbon (C-5) of citraconic anhydride. This is the rate-determining step.

  • Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Ring Opening: The intermediate collapses, leading to the cleavage of the C-O bond within the anhydride ring.

  • Proton Transfer: A subsequent proton transfer results in the formation of the final product, the amic acid, with a stable (Z)-configuration due to the intramolecular hydrogen bonding between the carboxylic acid proton and the amide carbonyl oxygen.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantitySupplier ExamplePurity
Citraconic AnhydrideC₅H₄O₃112.085.6 g (50 mmol)MilliporeSigma≥98%
p-ToluidineC₇H₉N107.155.36 g (50 mmol)Acros Organics≥99%
Diethyl Ether (Anhydrous)(C₂H₅)₂O74.12150 mLFisher Scientific≥99.5%
Hydrochloric Acid (HCl)HCl36.46As needed (1 M)J.T. Baker37%
Sodium Sulfate (Anhydrous)Na₂SO₄142.04~5 gVWR ChemicalsACS Grade
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Ice water bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Melting point apparatus

  • FTIR Spectrometer

  • NMR Spectrometer

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Characterization prep1 Dissolve p-toluidine (50 mmol) in 50 mL anhydrous diethyl ether react1 Cool p-toluidine solution in an ice bath (0-5 °C) prep1->react1 prep2 Dissolve citraconic anhydride (50 mmol) in 50 mL anhydrous diethyl ether react2 Add anhydride solution dropwise to the stirred amine solution over 30 minutes prep2->react2 react1->react2 react3 Stir at 0-5 °C for 1 hour react2->react3 react4 Allow to warm to room temperature and stir for an additional 2 hours react3->react4 work1 Collect the precipitate by vacuum filtration react4->work1 work2 Wash the solid with cold diethyl ether (2 x 25 mL) work1->work2 work3 Air dry the crude product work2->work3 purify1 Recrystallize from an appropriate solvent system (e.g., ethanol/water) work3->purify1 purify2 Dry the purified crystals under vacuum purify1->purify2 char1 Determine melting point purify2->char1 char2 Acquire FTIR, ¹H NMR, and ¹³C NMR spectra purify2->char2

Sources

Application

Application Note: (Z)-3-Methyl-4-oxo-4-(p-tolylamino)but-2-enoic Acid as a Strategic Precursor in Organic Synthesis

Target Audience: Synthetic Chemists, Polymer Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary The compound (Z)-3-methyl-4-oxo-4-(p-tolylami...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Polymer Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

The compound (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid (commonly referred to as the β -isomer of N-(p-tolyl)citraconamic acid) is a highly versatile building block in advanced organic synthesis. Derived from the regioselective ring-opening of citraconic anhydride by p-toluidine, this amic acid serves as the direct precursor to N-(p-tolyl)citraconimide.

Citraconimides are privileged scaffolds in polymer chemistry for conferring high thermal stability and in medicinal chemistry as reactive Michael acceptors for bioconjugation. This application note details the mechanistic rationale, self-validating synthetic protocols, and downstream functionalization strategies for utilizing this precursor in high-yield synthetic workflows.

Mechanistic Insights: Regioselectivity and Causality

The Amidation Regioselectivity

The synthesis of the precursor involves the nucleophilic attack of p-toluidine on citraconic anhydride. Unlike symmetric maleic anhydride, the methyl group on citraconic anhydride creates two distinct electrophilic carbonyl centers (C2 and C5).

Nucleophilic attack at the less sterically hindered C5 carbonyl yields the α -methyl isomer (2-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid). However, attack at the more hindered C2 carbonyl yields the target β -methyl isomer, (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid . While kinetic control favors the α -isomer, thermodynamic equilibration in polar solvents often results in a mixture of both. Crucially, rigorous separation of these isomers is unnecessary for most downstream applications, as both isomers undergo cyclodehydration to yield the exact same N-(p-tolyl)citraconimide [1].

Causality in Cyclodehydration

The conversion of the amic acid to the corresponding citraconimide is achieved via chemical cyclodehydration using acetic anhydride ( Ac2​O ) and anhydrous sodium acetate ( NaOAc ).

  • The Role of Ac2​O : Acts as the dehydrating agent by forming a highly reactive mixed anhydride intermediate with the carboxylic acid moiety.

  • The Role of NaOAc : Acetic anhydride alone can lead to the formation of the kinetic "isoimide" byproduct. The acetate ion acts as a mild basic catalyst, deprotonating the amide nitrogen to enhance its nucleophilicity. This thermodynamically drives the intramolecular attack toward the stable imide ring [2].

Pathway A Citraconic Anhydride C (Z)-3-methyl-4-oxo-4- (p-tolylamino)but-2-enoic acid (Amic Acid Precursor) A->C Nucleophilic Ring Opening B p-Toluidine B->C D N-(p-Tolyl) citraconimide C->D Cyclodehydration (Ac2O, NaOAc) E Thiol-Michael Adducts D->E Regioselective Michael Addition

Caption: Chemical pathway from citraconic anhydride to downstream functionalized adducts.

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure high fidelity and reproducibility in the laboratory.

Protocol A: Synthesis of (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid

Objective: Synthesize the amic acid precursor via controlled amidation.

  • Preparation: Dissolve 0.05 mol (5.6 g) of citraconic anhydride in 30 mL of anhydrous acetone in a 250 mL round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0–5 °C using an ice-water bath.

  • Amine Addition: Dissolve 0.05 mol (5.36 g) of p-toluidine in 30 mL of anhydrous acetone. Add this solution dropwise to the anhydride solution over 30 minutes to manage the exothermic ring-opening reaction.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

  • Isolation: Filter the resulting heavy precipitate under vacuum. Wash the filter cake with 20 mL of cold diethyl ether to remove unreacted starting materials. Dry under vacuum at 40 °C.

Validation Checkpoint: Acetone is chosen because it dissolves the starting materials but not the highly polar amic acid. The spontaneous formation of a dense precipitate within 30 minutes confirms the reaction is proceeding. If the solution remains clear, the acetone may be wet, leading to competitive hydrolysis of the anhydride.

Protocol B: Cyclodehydration to N-(p-Tolyl)citraconimide

Objective: Convert the amic acid precursor into the reactive imide.

  • Reagent Mixing: Suspend 0.02 mol of the synthesized amic acid in 25 mL of acetic anhydride. Add 10% by weight (relative to the amic acid) of anhydrous sodium acetate.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 90–100 °C with continuous stirring for 2.5 hours. The suspension will transition into a homogenous dark solution as the imide forms and dissolves.

  • Quenching: Cool the solution to room temperature, then pour it slowly into 200 mL of vigorously stirred ice-cold distilled water.

  • Purification: Collect the precipitated solid via vacuum filtration. Wash extensively with water to remove residual acetic acid. Recrystallize the crude product from absolute ethanol.

Validation Checkpoint: The success of the cyclodehydration is confirmed spectroscopically. FT-IR analysis of the dried solid must show the complete disappearance of the broad carboxylic O-H stretch (3200–3400 cm⁻¹) and the emergence of the characteristic imide C=O doublet at ~1710 cm⁻¹ (symmetric) and ~1770 cm⁻¹ (asymmetric) [2].

Workflow Step1 Step 1: Amidation Mix Anhydride & Amine in Acetone (0-5 °C) Step2 Step 2: Isolation Filter precipitated amic acid precursor Step1->Step2 Step3 Step 3: Ring Closure Reflux with Ac2O/NaOAc for 2.5 hours Step2->Step3 Step4 Step 4: Precipitation Quench in ice-water to isolate imide Step3->Step4 Step5 Step 5: Purification Recrystallize (Ethanol) Confirm via FT-IR Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis and cyclization of the precursor.

Downstream Application: Regioselective Thiol-Michael Addition

Once the N-(p-tolyl)citraconimide is synthesized, it serves as an exceptional Michael acceptor. Unlike standard maleimides, the presence of the methyl group on the citraconimide ring drastically alters the regioselectivity of nucleophilic attack.

When reacted with thiols (e.g., in the synthesis of polyimidosulfides or bioconjugates), the thiolate anion preferentially attacks the less sterically hindered vinylic carbon (the one lacking the methyl group). This regiocontrol is highly valuable in synthesizing sequence-defined polymers and precise drug-linker conjugates [3].

General Protocol: Combine equimolar amounts of N-(p-tolyl)citraconimide and a target thiol in N-methyl-2-pyrrolidone (NMP). Add a catalytic amount of tributylamine (0.1 equiv). Stir at room temperature for 4–6 hours. The reaction is validated by the disappearance of the vinylic proton signal ( δ ~6.85 ppm) in the ¹H-NMR spectrum.

Quantitative Data Summary

The following table summarizes the expected yields, reaction times, and key analytical markers for the stages of this synthetic workflow, allowing researchers to benchmark their results.

Reaction StageTarget CompoundTypical Yield (%)Reaction TimeKey Analytical Marker (FT-IR / ¹H-NMR)
Amidation (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid90–953.0 hoursBroad O-H (~3300 cm⁻¹); Amide C=O (~1650 cm⁻¹)
Cyclodehydration N-(p-Tolyl)citraconimide75–852.5 hoursImide C=O doublet (~1710, 1770 cm⁻¹); Loss of O-H
Thiol-Michael Addition Regioselective Thioether Adduct80–904.0–6.0 hoursLoss of vinylic proton ( δ 6.85 ppm) in ¹H-NMR

References

  • Tyagi, H., Tyagi, D. S., Tyagi, P., & Tyagi, P. (2010). "Synthesis and Characterization of N-Phenyl Citraconimide Homopolymers." Asian Journal of Chemistry.[Link]

  • Ali, M. D. M., & Al-Azzawi, A. M. (2022). "Synthesis of Homo and Copolymerization of New Bicyclic Imide with Central Schiff Base Moiety." International Journal of Drug Delivery Technology.[Link]

  • Gaina, C., Gaina, V., & Chiriac, C. (2009). "Synthesis of new polyimidosulfides by Michael addition of bis(1-mercapto-2-ethylether) and amido thiosulfide oligomers." Designed Monomers and Polymers.[Link]

Method

Application Note: Preparation and Handling of (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic Acid for In Vitro Assays

Executive Summary (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid (MW ≈ 219.24 g/mol ) is a synthetic N-arylmaleamic acid derivative. Due to its unique structural topology—comprising a hydrophobic p-tolyl ring, a rig...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid (MW ≈ 219.24 g/mol ) is a synthetic N-arylmaleamic acid derivative. Due to its unique structural topology—comprising a hydrophobic p-tolyl ring, a rigid (Z)-alkene backbone, and a polar amide-carboxylic acid axis—this compound presents specific solvation challenges for cell culture applications. This application note provides a causality-driven protocol for dissolving and maintaining the integrity of this compound, ensuring reproducible in vitro assay results while minimizing solvent-induced cytotoxicity.

Physicochemical Profiling & Solvation Causality

To design a self-validating dissolution protocol, one must understand the molecular behavior of N-arylmaleamic acids:

  • Intramolecular Hydrogen Bonding: The (Z)-geometry of the but-2-enoic acid backbone enforces spatial proximity between the amide N-H and the carboxylate C=O. This allows for strong intramolecular hydrogen bonding, which masks the compound's polar surface area and renders it highly lipophilic and poorly soluble in aqueous media at physiological pH.

  • Solvent Selection (The Role of DMSO): To achieve complete dissolution, a strong hydrogen-bond acceptor solvent is required to disrupt the internal hydrogen-bond lattice. Anhydrous Dimethyl Sulfoxide (DMSO) is the optimal primary solvent for this purpose.

  • Thermodynamic Stability Risks: N-arylmaleamic acids are thermodynamically susceptible to dehydrative cyclization. Upon exposure to elevated temperatures or acidic conditions, they readily cyclize to form N-arylmaleimides or isomaleimides[1][2]. Therefore, dissolution must strictly occur at room temperature , and prolonged heating during sonication must be avoided to preserve the integrity of the open-chain carboxylic acid.

Data Presentation: Solubility Limits & Cytotoxicity Thresholds

When transitioning from a pure organic stock to an aqueous in vitro environment, managing the final DMSO concentration is critical. Concentrations of DMSO above 0.5% (v/v) can induce off-target transcriptional changes, cell cycle arrest, and cytotoxicity[3][4].

ParameterRecommendationMechanistic Rationale
Primary Solvent Anhydrous DMSO (≥99.9%)Disrupts intramolecular H-bonds; prevents spontaneous cyclization.
Stock Concentration 50 mMAllows for high-dilution in culture media, keeping final DMSO low.
Max Final DMSO (v/v) ≤ 0.1% - 0.5%Prevents solvent-induced cytotoxicity and non-specific phenotypic shifts[3][4].
Filter Membrane 0.22 µm PTFELow compound binding; chemically resistant to pure DMSO.

Step-by-Step Dissolution Protocol

Phase 1: Master Stock Preparation (50 mM)
  • Equilibration: Allow the lyophilized vial of (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid to reach room temperature (approx. 30 minutes) in a desiccator before opening.

    • Causality: Prevents atmospheric moisture condensation, which can induce hydrolysis or alter the precise molarity of the stock.

  • Weighing & Solvation: Weigh the required mass (e.g., 10.96 mg for 1 mL of 50 mM stock). Add the corresponding volume of cell-culture grade, anhydrous DMSO.

  • Agitation: Vortex the solution vigorously for 30–60 seconds. If particulates remain, use a bath sonicator for 1–2 minutes.

    • Critical Checkpoint: Monitor the water bath temperature. Do not exceed 30°C to prevent heat-induced dehydrative cyclization into the maleimide derivative[2].

Phase 2: Sterilization & Storage
  • Filtration: Pass the 50 mM stock through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

    • Causality: Nylon or cellulose acetate filters can partially dissolve in pure DMSO and may non-specifically bind the hydrophobic p-tolyl moiety, reducing the actual concentration of the filtrate.

  • Aliquoting: Dispense the sterile stock into single-use amber microcentrifuge tubes (e.g., 20–50 µL per aliquot).

  • Storage: Store aliquots at -20°C or -80°C.

    • Causality: Repeated freeze-thaw cycles in DMSO can lead to compound precipitation and degradation of the Michael acceptor alkene. Single-use aliquots form a self-validating system to ensure compound freshness.

Phase 3: Working Solution Preparation (In Vitro Assays)
  • Dilution: Thaw a single aliquot at room temperature. Immediately prior to treating cells, dilute the stock directly into pre-warmed (37°C) complete culture media to achieve the desired final concentration (e.g., a 1:1000 dilution yields a 50 µM final concentration with 0.1% DMSO).

  • Application: Apply the media to the cell culture immediately.

    • Causality: Rapid dilution into protein-rich media (containing BSA/FBS) helps chaperone the hydrophobic compound, preventing the localized precipitation that often occurs if diluted into plain PBS.

Experimental Workflow Visualization

ProtocolWorkflow A 1. Equilibration Bring solid compound to RT B 2. Solvation Add Anhydrous DMSO (50 mM) Vortex & Mild Sonicate (<30°C) A->B C 3. Sterilization Filter via 0.22 µm PTFE B->C D 4. Storage Aliquot into amber vials (-20°C) C->D E 5. Application Dilute in 37°C Culture Media (Final DMSO ≤ 0.1%) D->E

Workflow for the dissolution, sterilization, and application of N-arylmaleamic acid derivatives.

References

  • Title: Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights Source: PMC / NIH URL
  • Title: Low-Dose Dimethyl Sulfoxide (DMSO) Suppresses Androgen Receptor (AR) and Its Splice Variant AR-V7 in Castration-Resistant Prostate Cancer (CRPC)
  • Title: A New Synthetic Route to Authentic N-Substituted Aminomaleimides Source: ACS Publications URL
  • Title: Synthesis and spectroscopic evidences of N-arylmaleimides and N-aryl-2,3-dimethylmaleimides Source: ResearchGate URL

Sources

Application

Application Note: Chromatographic Separation and Regioisomeric Profiling of (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic Acid

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Chromatographers, and Drug Development Professionals Matrix: Synthetic Crude Mixtures and Purified Acti...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Chromatographers, and Drug Development Professionals Matrix: Synthetic Crude Mixtures and Purified Active Pharmaceutical Ingredients (APIs)

Introduction & Physicochemical Profiling

The target analyte, (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid , is a specialized maleamic acid derivative. It is synthesized via the nucleophilic ring-opening of citraconic anhydride by p-toluidine[1]. Because citraconic anhydride is an unsymmetrical molecule, the reaction inherently yields a mixture of two regioisomers:

  • The α-isomer: (Z)-2-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid (minor product, steric hindrance at C2).

  • The β-isomer: (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid (major product, target).

From a chromatographic perspective, this molecule presents a tripartite challenge:

  • Regioisomer Co-elution: The 2-methyl and 3-methyl isomers possess identical molecular weights and nearly identical hydrophobicities, making them notoriously difficult to separate on standard C18 stationary phases.

  • Ionizable Functionality: The presence of a free carboxylic acid terminal (estimated pKa ~3.5–4.0) leads to partial ionization at neutral pH, causing severe peak tailing and retention time instability.

  • Chemical Instability: As a maleamic acid derivative, the compound is susceptible to acid-catalyzed hydrolysis back to its anhydride precursor, as well as esterification when exposed to certain alcoholic solvents[1][2].

This application note details a self-validating, highly selective Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to isolate the target 3-methyl isomer with baseline resolution from its synthetic impurities.

Chromatographic Rationale & Mechanistic Insights

As a Senior Application Scientist, method development is not a process of trial and error, but of applied physical chemistry. The following parameters were deliberately selected based on the analyte's structural causality.

Stationary Phase: The Power of Pentafluorophenyl (PFP)

Standard alkyl-bonded phases (e.g., C18, C8) rely almost exclusively on dispersive (hydrophobic) interactions. When applied to the 2-methyl and 3-methyl regioisomers, C18 columns typically yield a single, broad, co-eluted peak. To achieve baseline resolution, we utilize a Pentafluorophenyl (PFP) stationary phase. The highly electronegative fluorine atoms create an electron-deficient phenyl ring, enabling multiple orthogonal retention mechanisms:

  • π−π Interactions: The electron-deficient PFP ring acts as a π -acceptor to the electron-rich p-tolyl group ( π -donor) of the analyte[3].

  • Dipole-Dipole & Shape Selectivity: The rigid fluorinated ring provides enhanced steric recognition, allowing the column to discriminate between the subtle spatial differences of the methyl group at the C2 versus C3 position[3].

Mobile Phase Modifiers: Ion Suppression via TFA

To prevent the carboxylic acid from ionizing and interacting with residual silanols on the silica support, the mobile phase pH must be maintained at least 1.5 units below the analyte's pKa. We employ 0.1% Trifluoroacetic Acid (TFA) . TFA is a strong ion-pairing agent that drops the mobile phase pH to ~2.0, ensuring the carboxylic acid remains fully protonated. This guarantees sharp, symmetrical peaks and highly reproducible retention times[4].

Solvent Selection: Mitigating On-Column Esterification

A critical, often-overlooked pitfall in the analysis of carboxylic acids is the choice of organic modifier. Using methanol (MeOH) in the presence of an acidic modifier like TFA catalyzes in-situ esterification, converting the target acid into a methyl ester during the run or while sitting in the autosampler[2]. To ensure absolute method trustworthiness, Acetonitrile (MeCN) is strictly mandated as the organic modifier for both sample preparation and mobile phase B.

Visualizations of Workflow and Logic

Workflow A Chemical Synthesis Citraconic Anhydride + p-Toluidine B Crude Mixture (2-methyl & 3-methyl Regioisomers) A->B Nucleophilic Ring Opening C Sample Preparation Dissolve in MeCN:H2O (Strictly No MeOH) B->C Dilution D Analytical RP-HPLC PFP Column 0.1% TFA Modifier C->D Injection E Fraction Collection Isolated (Z)-3-methyl Target Compound D->E Scale-up to Prep-LC

Fig 1. End-to-end workflow from synthesis to preparative chromatographic isolation.

LogicTree Root Analyte: (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid C1 Challenge 1: Carboxylic Acid Ionization (pKa ~3.5) Root->C1 C2 Challenge 2: Regioisomer Co-elution (2-methyl vs 3-methyl) Root->C2 C3 Challenge 3: On-Column Esterification Risk Root->C3 S1 Solution: 0.1% TFA Modifier (pH < 2.0 ensures protonation) C1->S1 S2 Solution: PFP Stationary Phase (π-π & Dipole Selectivity) C2->S2 S3 Solution: Use Acetonitrile (MeCN) Avoid Methanol (MeOH) C3->S3

Fig 2. Chromatographic rationale and causality for method parameter selection.

Experimental Protocols

Sample Preparation (Self-Validating System)

Caution: Do not use Methanol or Ethanol. Do not subject the sample to prolonged heat, as maleamic acids can undergo thermal cyclization to maleimides or revert to anhydrides.

  • Weigh accurately 10.0 mg of the crude synthetic mixture.

  • Dissolve in 5.0 mL of HPLC-grade Acetonitrile (MeCN) using gentle vortexing.

  • Dilute to a final volume of 10.0 mL using LC-MS grade Water (Final composition: 50:50 MeCN:H₂O).

  • Filter through a 0.22 µm PTFE syringe filter directly into an amber autosampler vial.

  • Validation Check: Analyze within 12 hours of preparation to prevent baseline drift caused by aqueous hydrolysis[1].

Analytical HPLC Method Parameters
ParameterSpecification
Column ACE Excel 3 C18-PFP (150 mm × 4.6 mm, 3 µm) or equivalent PFP
Mobile Phase A Ultrapure Water + 0.1% v/v TFA
Mobile Phase B Acetonitrile + 0.1% v/v TFA
Flow Rate 1.0 mL/min
Column Temperature 30 °C (Controls viscosity and stabilizes π−π interactions)
Injection Volume 5.0 µL
Detection (UV) 254 nm (Optimal for conjugated aromatic systems)

Table 1: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08515Initial
2.08515Isocratic Hold
12.04060Linear Gradient
15.01090Column Wash
15.18515Re-equilibration
20.08515End
System Suitability & Expected Data

To verify the integrity of the separation, the following system suitability criteria must be met prior to preparative scale-up.

Table 2: Expected Chromatographic Performance

Peak IdentityRelative Retention Time (RRT)Resolution (Rs)Asymmetry (Tailing Factor)
p-Toluidine (Unreacted)0.45N/A 1.2
Citraconic Acid (Hydrolyzed)0.60> 3.0 1.1
(Z)-2-methyl regioisomer ( α )0.92> 2.0 1.1
(Z)-3-methyl regioisomer ( β ) 1.00 (Target) > 2.0 1.1

(Note: The 3-methyl isomer generally elutes slightly later than the 2-methyl isomer on PFP phases due to the specific steric alignment of the methyl group allowing tighter π−π stacking of the adjacent p-tolyl ring).

Preparative Scale-Up Protocol

Once analytical resolution is confirmed ( Rs>2.0 ), the method can be scaled for isolation:

  • Column: PFP Preparative Column (250 mm × 21.2 mm, 5 µm).

  • Flow Rate: Scale geometrically to 21.2 mL/min.

  • Injection Volume: 500 µL to 1.0 mL per injection (concentration: 10 mg/mL).

  • Fraction Collection: Trigger collection by UV threshold at 254 nm.

  • Post-Collection: Immediately lyophilize (freeze-dry) the collected fractions to remove water, MeCN, and volatile TFA, preventing post-purification degradation.

References

  • ACE C18-PFP technical brochure - HPLC. Advanced Chromatography Technologies.
  • Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology. PMC - National Institutes of Health.
  • Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. Chromatography Online.
  • Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids. ResearchGate.

Sources

Method

In vivo dosing and formulation protocols for (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid

Application Note: In Vivo Dosing and Formulation Protocols for (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid Executive Summary & Physicochemical Profiling As a Senior Application Scientist, designing an in vivo pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Dosing and Formulation Protocols for (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid

Executive Summary & Physicochemical Profiling

As a Senior Application Scientist, designing an in vivo pharmacokinetic (PK) and dosing strategy requires a fundamental understanding of the active pharmaceutical ingredient's (API) structural liabilities. (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid is a citraconamic acid derivative synthesized via the nucleophilic ring-opening of citraconic anhydride by p-toluidine. Compounds of this class are frequently evaluated for their antimicrobial, anti-inflammatory, and bioconjugation properties[1].

Structurally, this molecule presents specific formulation challenges:

  • Lipophilicity vs. Ionizability: It features a highly lipophilic p-tolyl ring juxtaposed with a hydrophilic carboxylic acid moiety.

  • Stereochemical Instability: The Z-configuration (cis-isomer) places the amide and carboxylic acid groups in close spatial proximity. Under highly acidic, dehydrating conditions, or prolonged exposure to high temperatures, the molecule can undergo intramolecular cyclization to form a citraconimide, or hydrolyze back to its anhydride precursors[2].

Causality in Experimental Design: To prevent in vivo precipitation and ex vivo degradation, the formulation strategy must avoid extremes of pH. We employ a neutral co-solvent system (DMSO/PEG400/PBS) that disrupts the crystal lattice, acts as a surfactant, and ionizes the carboxylic acid to its more soluble sodium salt form without triggering amide hydrolysis.

Quantitative Data Summaries

Table 1: Physicochemical Properties & Pharmacokinetic Parameters

Parameter Value / Characteristic Impact on In Vivo Design
Molecular Weight 219.24 g/mol Highly permeable; suitable for PO dosing.
Estimated pKa ~3.8 – 4.2 Requires pH > 6.0 for aqueous solubility (salt formation).
cLogP ~2.5 Moderate lipophilicity; requires co-solvents (PEG400).

| Chemical Stability | pH and temperature sensitive | Must be formulated fresh; avoid acidic vehicles. |

Table 2: Optimized Co-Solvent Formulation Vehicle (1 mg/mL)

Component Volume % (v/v) Function / Causality
DMSO 10% Primary solvent; overcomes high crystal lattice energy.
PEG400 30% Co-solvent/surfactant; prevents precipitation upon dilution[3].

| PBS (1X, pH 7.4) | 60% | Aqueous diluent; maintains physiological pH and ionizes the acid. |

Table 3: Standard Pharmacokinetic Blood Sampling Schedule (Rodent Model)

Route Dose Sampling Timepoints (Hours Post-Dose)
IV Bolus 2 mg/kg 0.08, 0.25, 0.5, 1, 2, 4, 8, 24

| PO Gavage | 10 mg/kg | 0.25, 0.5, 1, 2, 4, 8, 12, 24 |

Preclinical Formulation Protocol (Self-Validating System)

To ensure trustworthiness , this formulation protocol is designed as a self-validating system. A common failure point in preclinical drug development is dosing a suspension mistakenly assumed to be a solution, leading to erratic PK profiles. This protocol includes a mandatory Quality Control (QC) gate.

Step-by-Step Methodology:

  • Primary Solubilization: Weigh exactly 10.0 mg of (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid into a sterile glass vial. Add 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO). Vortex for 60 seconds until the solution is completely clear.

    • Causality: DMSO is required to break the initial hydrophobic interactions of the p-tolyl rings.

  • Co-Solvent Addition: Add 3.0 mL of Polyethylene Glycol 400 (PEG400). Vortex for an additional 2 minutes.

    • Causality: PEG400 acts as a steric stabilizer and absorption enhancer, preventing the hydrophobic API from crashing out when the aqueous phase is introduced[4].

  • Aqueous Buffering: While continuously vortexing the mixture, add 6.0 mL of 1X Phosphate-Buffered Saline (PBS, pH 7.4) dropwise (approx. 1 mL/min).

    • Causality: Dropwise addition prevents localized supersaturation and micro-precipitation. The pH 7.4 buffer deprotonates the carboxylic acid, drastically increasing solubility.

  • Self-Validation (QC Gate): Pass the final 10 mL solution through a 0.22 µm PTFE syringe filter. Take a 10 µL aliquot and analyze via HPLC-UV against a pre-established standard curve.

    • Validation Rule: If the post-filtration concentration is < 95% of the theoretical yield (0.95 mg/mL), precipitation has occurred. Do not dose. Discard and reformulate.

In Vivo Dosing & Pharmacokinetic Workflow

G N1 1. Solubilization (DMSO + PEG400) N2 2. Aqueous Buffer (PBS pH 7.4) N1->N2 N3 3. QC Validation (HPLC Recovery >95%) N2->N3 N4 4. In Vivo Dosing (IV/PO in Rats) N3->N4 N5 5. PK Sampling (0.08 - 24h) N4->N5 N6 6. LC-MS/MS Quantification N5->N6

Self-validating workflow from formulation to LC-MS/MS PK analysis.

Animal Model: Male Sprague-Dawley rats (250–300 g), fasted overnight prior to PO dosing to eliminate food-effect variables.

Dosing Execution:

  • Intravenous (IV): Administer 2 mg/kg via the lateral tail vein or jugular vein cannula. Injection rate should be slow (approx. 1 mL/min) to prevent PEG400-induced histamine release or hemolysis.

  • Per Os (PO): Administer 10 mg/kg via oral gavage using a bulb-tipped gastric gavage needle.

Blood Collection: Collect 200 µL of whole blood at the timepoints specified in Table 3 via the saphenous vein or jugular cannula into K2EDTA microtainers. Invert gently 5 times. Centrifuge at 3,000 × g for 10 minutes at 4°C to separate plasma. Transfer plasma to pre-chilled 96-well plates and store at -80°C until analysis.

Bioanalytical Extraction & LC-MS/MS Quantification

To maintain scientific integrity, the bioanalytical method must isolate the API from complex plasma proteins while correcting for matrix effects.

Step-by-Step Plasma Extraction:

  • Thaw plasma samples on ice.

  • Transfer 50 µL of plasma into a 96-well protein precipitation plate.

  • Add 150 µL of ice-cold Acetonitrile (ACN) containing 50 ng/mL of a stable-isotope labeled internal standard (IS) or a structural analog (e.g., a halogenated N-aryl maleimide).

    • Causality: ACN denatures plasma proteins, releasing protein-bound API into the supernatant. The IS corrects for any volumetric losses or ion suppression during MS analysis.

  • Vortex the plate for 5 minutes at 1,000 RPM, then centrifuge at 4,000 × g for 15 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to a clean autosampler plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions.

Self-Validation (LC-MS/MS QC Gate): The analytical run must include a double-blank (matrix only), a zero sample (matrix + IS), and a 7-point calibration curve (1–1000 ng/mL).

  • Validation Rule: The run is only accepted if Quality Control (QC) samples (spiked at low, mid, and high concentrations) back-calculate to within ±15% of their nominal values (±20% at the Lower Limit of Quantification, LLOQ).

References

  • Republic of Iraq Ministry of Higher Education. Synthesis and Evaluation of Biological Activity of Several New citraconimides Substituted with Benzothiazoles.

  • MDPI. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation.1

  • PMC. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging.2

  • ACS Publications. Discovery and Optimization of Novel Antagonists to the Human Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part I).3

  • PMC. A Systematic Approach for Liposome and Lipodisk Preclinical Formulation Development by Microfluidic Technology.4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid

Welcome to the technical support guide for the synthesis of (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are u...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield, ensure product purity, and overcome common experimental challenges.

Reaction Overview and Mechanism

The synthesis of (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid is achieved through the nucleophilic acyl substitution reaction between citraconic anhydride (3-methylmaleic anhydride) and p-toluidine. This reaction is a type of acylation that proceeds via the aminolysis of the anhydride ring.

The reaction is generally high-yielding and proceeds readily, often exothermically, upon mixing the reactants. The core of the mechanism involves the nucleophilic attack of the primary amine (p-toluidine) on one of the electrophilic carbonyl carbons of the citraconic anhydride. This attack leads to the formation of a tetrahedral intermediate, which subsequently collapses, opening the anhydride ring to form the final amide product. A key feature of this synthesis is the retention of the (Z)-stereochemistry of the double bond, which is locked in place by the cyclic anhydride starting material.

Caption: Reaction mechanism for the synthesis.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or I've isolated no product. What are the most likely causes?

A low or non-existent yield is the most frequent issue and can almost always be traced back to one of three primary causes: reactant integrity, moisture contamination, or improper workup.

  • Cause 1: Moisture Contamination (Hydrolysis of Anhydride)

    • The "Why": Citraconic anhydride is highly susceptible to hydrolysis. Even trace amounts of water in the solvent or on the glassware will rapidly convert the anhydride to its corresponding dicarboxylic acid (citraconic acid).[1] This diacid is significantly less reactive towards p-toluidine under standard conditions and will not form the desired amide product, thus halting the reaction.

    • Troubleshooting Steps:

      • Use Anhydrous Solvent: Ensure your chosen solvent (e.g., THF, Dioxane, Chloroform) is freshly dried or from a sealed anhydrous-grade bottle.[2]

      • Dry Glassware: Oven-dry all glassware (120 °C for at least 4 hours) and cool it under a stream of inert gas (nitrogen or argon) or in a desiccator immediately before use.

      • Inert Atmosphere: While not always strictly necessary for this specific reaction, conducting the experiment under a nitrogen or argon atmosphere provides an extra layer of protection against atmospheric moisture.

  • Cause 2: Purity and Stoichiometry of Reactants

    • The "Why": The purity of your starting materials is critical. Old p-toluidine can oxidize and darken, indicating impurities that may interfere with the reaction. Citraconic anhydride can degrade over time, especially if not stored properly. Incorrect stoichiometry (e.g., a significant excess or deficit of the amine) can lead to incomplete conversion and a more complex purification process.

    • Troubleshooting Steps:

      • Verify Purity: Check the appearance of your p-toluidine (should be a colorless to light-yellow solid). If it is dark, consider recrystallization or using a fresh bottle. Use freshly opened or properly stored citraconic anhydride.

      • Confirm Stoichiometry: Accurately weigh your reactants to ensure a near 1:1 molar ratio. A slight excess (1.05 equivalents) of the amine can sometimes be used to ensure the complete consumption of the more valuable anhydride, but a large excess should be avoided.

  • Cause 3: Ineffective Product Isolation

    • The "Why": The product is a carboxylic acid and an amide, giving it specific solubility properties. If the pH during workup is incorrect, or the wrong extraction solvent is used, the product can be lost to the aqueous phase or fail to precipitate.

    • Troubleshooting Steps:

      • Acidify for Precipitation: After the reaction, the product exists as a carboxylate salt. To isolate it, the aqueous mixture must be acidified (typically with 2M HCl) to a pH of ~2. This protonates the carboxylate, making the product less water-soluble and causing it to precipitate.[3]

      • Choose the Right Extraction Solvent: If extracting the product instead of precipitating, use a polar organic solvent like ethyl acetate, which is effective at dissolving the product after acidification.

Troubleshooting_Workflow start Low or No Yield Observed q_moisture Was the reaction run under strictly anhydrous conditions? start->q_moisture a_moisture_no ACTION: Redo experiment using oven-dried glassware and anhydrous solvent under N2. q_moisture->a_moisture_no No q_reactants Were starting materials pure and stoichiometry 1:1? q_moisture->q_reactants Yes a_moisture_no->q_reactants a_reactants_no ACTION: Check purity of reactants. Recrystallize p-toluidine if dark. Verify molar ratio. q_reactants->a_reactants_no No q_workup Was the workup mixture acidified to pH ~2 before extraction/ filtration? q_reactants->q_workup Yes a_reactants_no->q_workup a_workup_no ACTION: Re-acidify aqueous phase and re-extract with ethyl acetate. Review workup protocol. q_workup->a_workup_no No end_node Yield should improve. If not, investigate temperature or side reactions. q_workup->end_node Yes a_workup_no->end_node

Caption: Troubleshooting workflow for low reaction yield.

Q2: My final product is an off-color oil or sticky solid and difficult to purify. What impurities are present?

An impure product is often due to unreacted starting materials or side products formed during the reaction.

  • Cause 1: Unreacted p-Toluidine

    • The "Why": If the reaction is incomplete or an excess of p-toluidine was used, it will remain in the crude product. As a basic compound, it can interfere with crystallization.

    • Troubleshooting Steps:

      • Acid Wash: During the liquid-liquid extraction workup, wash the organic layer with dilute acid (e.g., 1M HCl). This will protonate the unreacted amine, forming a water-soluble salt that partitions into the aqueous layer, effectively removing it from your product.

  • Cause 2: Citraconic Acid

    • The "Why": As discussed in Q1, this forms from the hydrolysis of the anhydride. It is also an acid and can be difficult to separate from the desired product by simple extraction.

    • Troubleshooting Steps:

      • Prevention is Key: The best method is to prevent its formation by ensuring anhydrous conditions.

      • Recrystallization: A carefully chosen recrystallization solvent system can often separate the desired product from the more polar diacid. A solvent mixture like Toluene/Heptane or Ethanol/Water may be effective.

  • Cause 3: Thermal Isomerization or Decomposition

    • The "Why": The initial reaction between the amine and anhydride is often exothermic. If the temperature rises uncontrollably, it can lead to the formation of side products or potential isomerization from the (Z)- to the more stable (E)-isomer.

    • Troubleshooting Steps:

      • Control Temperature: Perform the addition of the amine to the anhydride solution slowly, and use an ice bath to dissipate the heat generated during the reaction. Maintain the temperature between 0-25 °C.

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent and temperature for this reaction? A: Anhydrous aprotic solvents are ideal. Dioxane, tetrahydrofuran (THF), and chloroform are excellent choices as they readily dissolve the reactants without participating in the reaction.[2] The reaction can also be run neat (without solvent), but this makes temperature control more challenging. The optimal temperature is typically between 0 °C and room temperature (25 °C). Running the reaction at 0 °C with slow addition of the amine allows for the best control over the exotherm.[3]

Q: How can I monitor the progress of the reaction? A: Thin-Layer Chromatography (TLC) is the most effective method. Spot the reaction mixture alongside your starting materials (p-toluidine and citraconic anhydride). The product should appear as a new spot with a different Rf value. A mobile phase of 30-50% ethyl acetate in hexanes is a good starting point. The reaction is typically complete within 1-3 hours.

Q: Is it possible to form the (E)-isomer as a byproduct? A: It is highly unlikely under standard conditions. The stereochemistry is set by the cyclic citraconic anhydride starting material, which exists exclusively as the Z-isomer. For isomerization to the E-isomer to occur, significant energy input (e.g., high heat or UV light) would be required to break and reform the C=C bond, which does not happen under these reaction conditions.[4]

Q: What are the best analytical techniques to confirm the structure of my product? A: A combination of techniques is recommended:

  • ¹H NMR: This will confirm the presence of the p-tolyl group (aromatic signals and a methyl singlet ~2.3 ppm), the methyl group on the double bond, the vinyl proton, and the amide N-H proton.

  • ¹³C NMR: Will show the characteristic carbonyl carbons (amide and carboxylic acid) and the carbons of the double bond.

  • FT-IR: Look for characteristic peaks for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretches (~1650-1710 cm⁻¹), and the N-H stretch (~3300 cm⁻¹).

  • Melting Point: A sharp melting point is a good indicator of purity. Compare your value to the literature value if available.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Experimental_Workflow Setup 1. Setup (Dry Glassware, N2) Addition 2. Reactant Addition (p-toluidine to anhydride in THF at 0 °C) Setup->Addition Reaction 3. Reaction (Stir 2h at RT, Monitor by TLC) Addition->Reaction Workup 4. Workup (Acidify to pH 2, Extract w/ EtOAc) Reaction->Workup Purify 5. Purification (Wash, Dry, Evaporate, Recrystallize) Workup->Purify Analyze 6. Analysis (NMR, IR, MP) Purify->Analyze

Caption: General experimental workflow for the synthesis.

Materials:

  • Citraconic anhydride (1.0 eq)

  • p-Toluidine (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 2M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Add citraconic anhydride (1.0 eq) and anhydrous THF to an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere. Cool the flask to 0 °C using an ice-water bath.

  • Reactant Addition: Dissolve p-toluidine (1.05 eq) in a small amount of anhydrous THF and add it dropwise to the stirred anhydride solution over 15-20 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor the reaction's completion by TLC, ensuring the disappearance of the limiting reactant (anhydride).

  • Workup: Once the reaction is complete, add deionized water to the flask. Transfer the mixture to a separatory funnel. Acidify the aqueous layer to pH ~2 by adding 2M HCl dropwise (check with pH paper).

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers sequentially with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Purification: Recrystallize the crude solid from a suitable solvent system (e.g., toluene/heptane) to afford the pure (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid as a solid.

Summary of Key Parameters

ParameterRecommendationRationale
Solvent Anhydrous THF, DioxaneAprotic and non-reactive; prevents hydrolysis of the anhydride.
Temperature 0 °C to Room TemperatureControls the initial exotherm, preventing side reactions and decomposition.
Stoichiometry ~1:1 (Anhydride:Amine)Ensures complete conversion without requiring removal of large excesses of starting material.
Atmosphere Inert (Nitrogen or Argon)Excludes atmospheric moisture, which is detrimental to the anhydride starting material.[5]
Workup pH ~2Protonates the product's carboxylate group, reducing its water solubility for effective precipitation or extraction.[3]

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Stork Enamine Acylation.
  • Wiesner, M., Upert, G., Angelici, G., & Wennemers, H. (2010). Enamine Catalysis with Low Catalyst Loadings - High Efficiency via Kinetic Studies. Journal of the American Chemical Society, 132(1), 6–7. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions of enamine synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2010, May 24). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Enamine synthesis by amination. [Link]

  • Azo Materials. (2024, March 21). The reaction between maleic anhydride and amines is an important pathway. [Link]

  • Making Molecules. (2024, September 2). Enamines. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols. Retrieved from [Link]

  • Yokoyama, M. (2024, May 1). Development of Efficient Synthetic Reactions Using Enamines and Enamides Carrying Oxygen Atom Substituent on Nitrogen Atom. J-Stage. [Link]

  • Leah4sci. (2019, January 17). synthesis of enamines from secondary amines and carbonyl compounds [Video]. YouTube. [Link]

  • Chemistry Steps. (2020, December 9). Imine and Enamine Hydrolysis Mechanism. [Link]

  • Yilmaz, S. S. (2016, January 8). Synthesis of Methyl-4-Oxo-2(E)-alkenoic Acid and Theoretical Investigation of Reaction Mechanism. American Journal of Chemistry and Applications. [Link]

  • Anquan Chemical. (2024, November 12). What is the absorption effect of solvents on maleic anhydride?[Link]

  • Reddit. (2024, November 13). Issues with a reported condensation reaction/enamine formation. r/Chempros. [Link]

  • R Discovery. (2017, December 14). Simple route to synthesize (E)-3-propyl-4-oxo-2-butenoic acid esters through the Z isomer. [Link]

  • National Center for Biotechnology Information. (n.d.). (Z)-Methyl 3-(4-ethoxyanilino)but-2-enoate. PubChem. [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: Utilizing 3-Oxo-4-(4-methylphenyl)butanoic Acid as a Precursor in Synthesis.
  • UPCommons. (2022, February 2). Maleic Anhydride Polylactic Acid Coupling Agent Prepared from Solvent Reaction. [Link]

  • ResearchGate. (n.d.). Synthetic routes for the preparation of 4-oxo-2-butenoic acid derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. [Link]

  • Benchchem. (n.d.). Comparative analysis of synthesis routes for 3-Oxo-4-(4-methylphenyl)butanoic acid.
  • ResearchGate. (n.d.). Reactions Involving Maleic Anhydride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid. PubChem. [Link]

  • Google Patents. (n.d.).
  • Occupational Safety and Health Administration. (n.d.). Maleic Anhydride. [Link]

  • Academia.edu. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • ResearchGate. (2016, April 15). How to purify esterefication product?[Link]

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Optimization

Preventing Z to E isomerization of (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid during storage

Welcome to the dedicated technical support guide for (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage. The thermodynamically less stable Z-isomer can be susceptible to isomerization to the more stable E-isomer, potentially impacting experimental outcomes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to mitigate this issue.

Understanding the Challenge: Z to E Isomerization

The core challenge in storing (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid lies in preventing its conversion to the corresponding E-isomer. This isomerization process can be initiated by several factors, including light, heat, and the presence of acid or base catalysts. The double bond in the but-2-enoic acid backbone, being part of an α,β-unsaturated carbonyl system, is susceptible to rotation under conditions that lower the energy barrier for this process.

The isomerization can proceed through various mechanisms:

  • Photochemical Isomerization: Absorption of light, particularly UV radiation, can excite the molecule to a higher energy state where the rotation around the carbon-carbon double bond is facilitated.[1]

  • Thermal Isomerization: Elevated temperatures can provide sufficient energy to overcome the rotational energy barrier, leading to the formation of the more thermodynamically stable E-isomer.

  • Acid/Base Catalysis: The presence of acidic or basic impurities can catalyze isomerization. For instance, protonation of the carbonyl oxygen can increase the single-bond character of the C=C bond, allowing for rotation.[2][3][4][5][6]

The following diagram illustrates the primary pathways leading to the undesired isomerization.

G cluster_storage Storage Conditions cluster_degradation Degradation Product Z_Isomer (Z)-Isomer (Desired Compound) E_Isomer (E)-Isomer (Undesired Product) Z_Isomer->E_Isomer Isomerization Light Light Exposure (UV, Ambient) Heat Elevated Temperature Catalysts Acid/Base Impurities G cluster_workflow Isomerization Troubleshooting Workflow Start Start: Inconsistent Results CheckPurity Analyze Isomeric Purity (¹H NMR / HPLC) Start->CheckPurity Isomerized Isomerization Detected? CheckPurity->Isomerized ReviewStorage Review Storage Protocol: - Temp ≤ -20°C - Protect from Light - Inert Atmosphere Isomerized->ReviewStorage Yes NoIsomerization No Isomerization (Purity > 98% Z) Isomerized->NoIsomerization No ImplementChanges Implement Corrective Storage Actions ReviewStorage->ImplementChanges Purification Consider Repurification or Resynthesis ImplementChanges->Purification End_OK End: Problem Resolved ImplementChanges->End_OK If successful End_Bad End: Material Discarded Purification->End_Bad OtherIssues Investigate Other Experimental Variables NoIsomerization->OtherIssues

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization of (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid

Welcome to the technical support guide for the crystallization of (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underly...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the crystallization of (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your crystallization experiments effectively. Achieving a high-purity, crystalline solid is critical for accurate downstream analysis and ensuring the efficacy and safety of drug candidates. This guide is structured to address the most common challenges encountered in the laboratory.

Troubleshooting Guide: Addressing Common Crystallization Issues

This section tackles specific problems you might encounter during the crystallization process. Each answer provides a mechanistic explanation and a clear course of action.

Q1: My compound has "oiled out" into a viscous liquid instead of forming solid crystals. What causes this, and how can I resolve it?

Answer:

"Oiling out" is a common and frustrating phenomenon in crystallization. It occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[1] This typically happens when the temperature of the solution is above the melting point of your compound, or when the concentration of the solute is so high that it exceeds its solubility limit at a temperature where it is still molten.[2] Impurities can also significantly depress the melting point of your compound, making it more prone to oiling out.[2][3]

The resulting oil is essentially a highly concentrated, impure liquid version of your compound, which often traps impurities more readily than a crystalline solid, defeating the purpose of recrystallization.[1][2]

Immediate Remedial Actions:
  • Re-dissolve and Dilute: Add more hot solvent to the mixture to fully re-dissolve the oil. The goal is to lower the saturation point to a temperature below the compound's melting point.[2][3]

  • Slow Cooling is Crucial: Once the oil is re-dissolved, allow the solution to cool much more slowly. Rapid cooling is a primary driver of oiling out because the system doesn't have time to achieve nucleation and ordered crystal growth.[4][5] Let the flask cool to room temperature on the benchtop, insulated if necessary, before moving to an ice bath.

  • Vigorous Stirring/Scratching: As the solution cools, introduce mechanical energy to encourage nucleation. Scratching the inside of the flask with a glass rod at the solvent-air interface can create microscopic imperfections that serve as nucleation sites.[6][7]

  • Seeding: If you have a pure crystal of the target compound, introduce a tiny "seed crystal" into the slightly cooled, saturated solution. This provides a perfect template for further crystal growth.[1][8]

Workflow: Troubleshooting "Oiling Out"

G start Problem: Compound 'Oiled Out' reheat 1. Re-heat solution to dissolve oil start->reheat add_solvent 2. Add more hot solvent (10-20% volume increase) reheat->add_solvent check_dissolved Is the oil fully dissolved? add_solvent->check_dissolved check_dissolved->reheat No slow_cool 3. Cool SLOWLY at room temperature without disturbance check_dissolved->slow_cool Yes induce_nucleation 4. Induce Nucleation (Scratch flask or add seed crystal) slow_cool->induce_nucleation assess Observe for crystal formation induce_nucleation->assess success Success: Collect pure crystals assess->success Crystals Form failure Failure: Oil persists assess->failure Oils Out Again reassess Re-evaluate solvent system or purify crude material further failure->reassess

Caption: A decision tree for resolving an "oiling out" event.

Q2: My crystallization yield is very low. How can I improve the recovery of my compound?

Answer:

Low yield is a common issue that can often be traced back to one of two primary causes: using an excessive amount of solvent or premature crystallization during a hot filtration step.

The fundamental principle of recrystallization is to dissolve the impure solid in the minimum amount of hot solvent.[9] Using too much solvent will keep a significant portion of your compound dissolved even after cooling, as the solution will not become sufficiently supersaturated.

Strategies to Maximize Yield:
  • Minimize Solvent Volume: During the dissolution step, add the hot solvent in small portions, waiting for it to boil between additions, until the solid just dissolves.[10] This ensures you are creating a saturated solution at the solvent's boiling point.

  • Evaporate Excess Solvent: If you suspect too much solvent was added, you can gently boil the solution to evaporate some of the solvent until you observe the formation of solid crystals in the hot solution. At this point, add a very small amount of solvent back to re-dissolve them, then proceed with slow cooling.[2]

  • Maximize Cooling: After the solution has cooled to room temperature, place it in an ice-water bath. The solubility of your compound will decrease further at lower temperatures, promoting more complete crystallization.[11]

  • "Wash" with Ice-Cold Solvent: When washing the collected crystals during vacuum filtration, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will re-dissolve some of your product, reducing the final yield.[7]

Q3: My final crystals are discolored or show impurities in analytical tests. How can I improve the purity?

Answer:

The purity of the final product is the primary goal of crystallization. Impurities can be co-crystallized if the cooling is too rapid or if they have similar solubility profiles to your target compound.[4][5] Colored impurities are often large, polar, conjugated molecules that can be removed effectively.

Purification Techniques:
  • Slow Down the Cooling Process: Rapid cooling is the most common cause of impurity inclusion.[4] When a solution is cooled too quickly, impurities can become trapped within the rapidly forming crystal lattice.[5] A slower cooling rate allows for a more selective process where only the desired molecules are incorporated into the growing crystal, excluding impurities.[4][5]

  • Use Activated Charcoal: If your solution has a colored tint, it indicates the presence of colored impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[3] The charcoal adsorbs these impurities onto its high-surface-area matrix.

    • Protocol: Add a very small amount (e.g., the tip of a spatula) of charcoal to the hot, dissolved solution. Swirl for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.

  • Re-crystallize: A second recrystallization is a powerful method to enhance purity. The first crop of crystals will be significantly purer than the crude starting material, and repeating the process will further refine it.

Relationship Between Cooling Rate and Purity

G cluster_0 Rapid Cooling cluster_1 Slow Cooling a1 High Supersaturation a2 Many Nucleation Sites a1->a2 a3 Fast Crystal Growth a2->a3 a4 High Impurity Trapping a3->a4 a5 Small, Impure Crystals a4->a5 b1 Low Supersaturation b2 Few Nucleation Sites b1->b2 b3 Slow, Ordered Growth b2->b3 b4 Impurity Exclusion b3->b4 b5 Large, Pure Crystals b4->b5

Caption: Slower cooling rates lead to larger and purer crystals.[5][11][12]

Q4: No crystals are forming, even after extensive cooling. What are my next steps?

Answer:

The failure of crystals to form from a clear solution, even upon cooling, indicates that the solution is not supersaturated. This can happen if too much solvent was used or if the compound is extremely soluble in the chosen solvent even at low temperatures.

Methods to Induce Crystallization:
  • Scratch the Flask: Use a glass stirring rod to vigorously scratch the inner surface of the flask at the air-liquid interface. This creates microscopic scratches that can act as nucleation points.[7][13]

  • Introduce a Seed Crystal: If a small crystal of the pure compound is available, adding it to the solution can initiate crystallization by providing a template for crystal growth.[13]

  • Reduce Solvent Volume: As mentioned in the low yield section, carefully heat the solution to boil off some of the solvent. Do this until the solution becomes slightly cloudy, then add a drop or two of solvent to clarify it before allowing it to cool again.[2]

  • Add an "Anti-solvent": If your compound is soluble in a polar solvent (like ethanol), you can sometimes induce crystallization by slowly adding a non-polar solvent in which it is insoluble (like hexane or water), until the solution becomes turbid. This technique, known as anti-solvent crystallization, should be done carefully to avoid oiling out.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent system for (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid?

Answer:

The ideal recrystallization solvent is one in which your target compound is highly soluble at high temperatures but poorly soluble at low temperatures.[9] Given the structure of (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid, which contains a polar carboxylic acid group, a moderately polar amide linkage, and a non-polar p-tolyl group, a solvent of intermediate polarity is often a good starting point.

A systematic approach using solvent screening is the most reliable method.

Recommended Solvents for Screening:
SolventPolarityBoiling Point (°C)Rationale & Comments
Ethanol Polar Protic78Good starting point. The -OH group can hydrogen bond with the carboxylic acid and amide.
Ethyl Acetate Polar Aprotic77Often an excellent choice for compounds with moderate polarity. Less polar than ethanol.
Toluene Non-polar111The p-tolyl group on your compound may grant it some solubility in aromatic solvents at high temperatures.
Acetone Polar Aprotic56A strong solvent, may be too effective, leading to high solubility even when cold.[14]
Ethanol/Water Mixed (Polar)VariableA mixed solvent system can be finely tuned. Dissolve in hot ethanol and add hot water dropwise until cloudy.
Toluene/Hexane Mixed (Non-polar)VariableDissolve in hot toluene and add hexane as an anti-solvent.
Protocol: Solvent Screening
  • Place ~20-30 mg of your crude compound into several different test tubes.

  • To each tube, add a different solvent dropwise at room temperature. A good candidate solvent will not dissolve the compound at this stage.

  • Heat the tubes that did not show good solubility. Add the hot solvent dropwise until the solid just dissolves.

  • Allow the tubes to cool slowly to room temperature, then place them in an ice bath.

  • The best solvent is the one that dissolves the compound when hot but produces a large crop of crystals upon cooling.

Q2: How can I confirm the purity and identity of my final crystals?

Answer:

Confirming the purity and identity of your final product is a critical final step. A combination of analytical techniques should be used for a comprehensive assessment.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range (typically < 2°C).[15] Impurities will cause the melting point to become depressed and broaden.[16] This is a fast and effective way to assess purity.

  • Spectroscopy (NMR and IR):

    • ¹H NMR Spectroscopy is one of the most powerful tools for confirming the structure and assessing the purity of organic compounds.[17] The spectrum should show the expected peaks with correct integrations, and the absence of peaks from starting materials or solvent residues.

    • Infrared (IR) Spectroscopy can confirm the presence of key functional groups (e.g., C=O of the carboxylic acid and amide, N-H of the amide, C=C of the enoic acid).

  • Chromatography (HPLC, TLC): High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for quantifying purity. For a pure compound, you should observe a single major peak.[] Thin-Layer Chromatography (TLC) can provide a quick qualitative check for the presence of impurities.

  • X-Ray Diffraction (XRD): Powder X-ray Diffraction (PXRD) provides a unique "fingerprint" for a specific crystalline form (polymorph).[19] Single-Crystal X-ray Diffraction (SCXRD) can be used to unambiguously determine the molecular structure.[19][20]

References

  • Zhanghua Dryer. (2024, December 1). Key Factors Affecting the Efficiency of Crystallizers.
  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?.
  • Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why?.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Westin, J. Recrystallization - Organic Chemistry.
  • Mettler Toledo. Oiling Out in Crystallization.
  • Stein, S. Cooling Rate and Crystal Size. Northwestern University.
  • ACS Publications. (2021, March 12). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.
  • Chemistry LibreTexts. (2022, April 7). 3.4B: Cooling Slowly.
  • PubMed. On crystal size and cooling rate.
  • Medicilon. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
  • Scribd. Understanding Oiling Out in Crystallization.
  • University Handout. RECRYSTALLISATION.
  • Lab Handout. Recrystallization of Benzoic Acid.
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
  • Lab Handout. Recrystallization.
  • University of Richmond Blogs. Recrystallization | Organic Chemistry I Lab.
  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. PMC.
  • University Handout. EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point....
  • BOC Sciences. Analytical Services for Purity Determination.
  • AIP Publishing. (2021, December 9). IUPAC–NIST Solubility Data Series. 105. Solubility of Solid Alkanoic Acids, Alkenoic Acids....
  • AIP Publishing. (2021, December 9). IUPAC–NIST Solubility Data Series. 105. Solubility of Solid Alkanoic Acids, Alkenoic Acids....
  • ResearchGate. Solubility of Oleanolic Acid in Various Solvents from (288.3 to 328.3) K.
  • PubChem. (Z)-3-methyl-4-oxobut-2-enoic acid.
  • ResearchGate. Synthesis of the ligand (z)-2-(3-methoxyphenylamino)-4-oxo-4-phenylbut-2- enoic acid....
  • ScienceOpen. (2017, December 14). Simple route to synthesize (E)-3-propyl-4-oxo-2-butenoic acid esters through the Z isomer.
  • PMC. (Z)-Methyl 3-(4-ethoxyanilino)but-2-enoate.
  • CrystEngComm. (2022, December 5). Polymorphism of four clonixin isosteres. University of Kentucky X-Ray Crystallography Facility.
  • Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

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Optimization

Resolving solubility issues of (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid in polar solvents

Welcome to the technical support guide for resolving solubility challenges with (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid. This document provides in-depth troubleshooting protocols and scientific explanations t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for resolving solubility challenges with (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid. This document provides in-depth troubleshooting protocols and scientific explanations to assist researchers, chemists, and formulation scientists in achieving successful dissolution of this compound in polar solvent systems.

Understanding the Molecule: A Structural Perspective on Solubility

(Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid is a compound with distinct hydrophilic and hydrophobic regions. Its molecular structure, featuring a polar carboxylic acid group and a larger, non-polar p-tolylamide tail, is the primary reason for its limited solubility in neutral aqueous solutions. The non-polar regions tend to self-associate to avoid interaction with polar water molecules, while the carboxylic acid group offers a handle for solubility manipulation. The key to dissolving this compound lies in modifying the solvent system to accommodate both of these features.

Frequently Asked Questions (FAQs)

Q1: Why is my compound not dissolving in water or Phosphate-Buffered Saline (PBS)?

A: The compound's insolubility in neutral aqueous media is expected due to the dominance of its hydrophobic p-tolylamide structure. In neutral water or PBS (typically pH 7.4), the carboxylic acid group is only partially ionized, which is insufficient to overcome the molecule's hydrophobicity. Complete dissolution requires strategies that either increase the ionization of the carboxylic acid or reduce the overall polarity of the solvent system.

Q2: I've prepared a stock in DMSO and diluted it into my aqueous buffer, but I see a precipitate. What is happening?

A: This is a common phenomenon known as "precipitation upon dilution." While the compound may be soluble in 100% Dimethyl Sulfoxide (DMSO), this solvent is aprotic and does not encourage ionization.[1] When the DMSO stock is introduced into a large volume of aqueous buffer, the DMSO concentration drops dramatically, and the primary solvent becomes water. Water cannot maintain the solubility of the neutral, hydrophobic compound, causing it to crash out of solution.[2][3] This is a critical consideration in cell-based assays where final DMSO concentrations must be kept low (e.g., <0.5%) to avoid cellular toxicity.[1]

Q3: Can I use heat or sonication to dissolve the compound?

A: Gentle heating and sonication can increase the rate of dissolution but may not significantly increase the thermodynamic solubility limit.[4][5] These methods can be useful for preparing solutions in co-solvent systems or during pH adjustment. However, be cautious, as excessive heat can potentially degrade the compound or cause it to fall out of solution upon cooling. These techniques are best used as aids rather than primary solubilization methods.

Q4: What is the single most effective first step to try for aqueous solubility?

A: The most direct and often most effective initial strategy is pH adjustment . By adding a base to your aqueous suspension, you can deprotonate the carboxylic acid group to form a highly polar and water-soluble carboxylate salt.[6][7] This single change dramatically increases the molecule's interaction with water.

Troubleshooting Guides & Protocols

Guide 1: Systematic Approach to Solubility Enhancement

For a compound like (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid, a systematic approach is crucial. The following workflow provides a logical sequence of experiments to identify an optimal solvent system.

G A Start: Compound Suspension in Aqueous Buffer B Method 1: pH Adjustment Add 1M NaOH dropwise to pH > 8.0 A->B C Soluble? B->C D Success! Solution is ready for use. Verify stability over time. C->D Yes E Method 2: Co-Solvent System Prepare stock in DMSO/Ethanol. Titrate into aqueous buffer. C->E No F Soluble at Target % Co-solvent? E->F F->D Yes G Method 3: Combined Approach Use Co-solvent + pH Adjustment F->G No H Soluble? G->H H->D Yes I Advanced Method: Salt Formation or Surfactants H->I No

Caption: Systematic workflow for solubilizing the target compound.

Guide 2: Protocol for Solubility Enhancement via pH Adjustment

This protocol leverages the acidic nature of the carboxylic acid group to form a soluble salt in situ.

Principle of Causality: Carboxylic acids (R-COOH) are weak acids that exist in equilibrium with their conjugate base, the carboxylate anion (R-COO⁻). The neutral acid form is poorly soluble in water, while the charged carboxylate form is highly soluble due to ion-dipole interactions with water molecules.[8] By adding a base (e.g., NaOH), we shift the equilibrium entirely to the soluble carboxylate side.[9][10]

Step-by-Step Protocol:

  • Preparation: Weigh the desired amount of (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid and suspend it in the desired volume of aqueous buffer (e.g., water, PBS).

  • Initial Mixing: Stir the suspension vigorously at room temperature using a magnetic stirrer. The suspension will appear as a milky, cloudy mixture.

  • Basification: While stirring, add a 1.0 M solution of sodium hydroxide (NaOH) dropwise.

  • Observation: Continue adding NaOH and monitor the suspension. As the pH increases, the solid will begin to dissolve. The point of complete dissolution indicates that the carboxylic acid has been fully converted to its sodium carboxylate salt.

  • Final pH Check: Once the solution is clear, check the final pH. A pH value of 8.0 or higher is typically sufficient.

  • Neutralization (Optional): If your experiment requires a near-neutral pH, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl). However, be aware that as you approach the compound's pKa (estimated to be around 4-5), it may precipitate out of solution again. This method is best for applications where an alkaline pH is acceptable.

Guide 3: Protocol for Developing a Co-Solvent System

This method involves using a water-miscible organic solvent to reduce the overall polarity of the aqueous system, making it more hospitable to the hydrophobic compound.[11][12]

Principle of Causality: Co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) 400 work by disrupting the hydrogen bonding network of water.[] This creates a microenvironment that is less polar than water alone, which can effectively solvate the non-polar parts of the target molecule, thereby increasing its solubility.[14][15]

Step-by-Step Protocol:

  • Solvent Selection: Choose a biocompatible co-solvent suitable for your application. DMSO is a powerful solvent, but can be toxic in some assays above 0.5%.[1] Ethanol and PEG 400 are common alternatives.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% of your chosen co-solvent (e.g., 10 mM in DMSO). Ensure it is fully dissolved. Gentle warming or sonication may assist.[1]

  • Titration into Buffer: Place your desired volume of aqueous buffer on a stir plate.

  • Slow Addition: While vigorously stirring the buffer, add the stock solution drop-by-drop or via a very slow infusion with a syringe pump. This slow addition is critical to avoid localized high concentrations that can cause immediate precipitation.[2]

  • Determine Solubility Limit: Continue adding the stock solution until you observe the first sign of persistent cloudiness or precipitation. This is the saturation point for that specific co-solvent percentage.

  • Optimization: Repeat the process with different final co-solvent percentages to determine the lowest percentage that keeps your target concentration of the compound in solution.

Table 1: Common Co-solvents for Biological Assays

Co-SolventTypical Starting ConcentrationNotes
DMSO ≤ 1% v/vPowerful solvent; check cellular tolerance. Can cause precipitation on dilution.[3][16]
Ethanol 1-5% v/vGood for less hydrophobic compounds. Less toxic than DMSO.
PEG 400 5-20% v/vOften used in formulation for in vivo studies. Can form viscous solutions.
NMP ≤ 1% v/vN-methyl-2-pyrrolidone. High dissolving power, use with caution.
Guide 4: Advanced Strategies

If the above methods are insufficient, more advanced formulation techniques can be employed.

  • Formal Salt Formation: Instead of in-situ pH adjustment, the carboxylate salt (e.g., sodium or potassium salt) can be synthesized and isolated as a stable, water-soluble powder. This involves reacting the carboxylic acid with a stoichiometric amount of base (e.g., sodium hydroxide or potassium bicarbonate) in a suitable solvent, followed by isolation of the salt product, often by solvent evaporation or precipitation.[17][18] This provides a highly water-soluble starting material for future experiments.

  • Use of Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), form micelles in water.[19] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic p-tolylamide portion of your compound can be encapsulated within this core, while the hydrophilic shell keeps the entire micelle dissolved in water, significantly increasing the compound's apparent solubility.[20][21][22] Common non-ionic surfactants used in research include Tween® 80 and Kolliphor® EL (formerly Cremophor® EL).

G cluster_0 Mechanism of Surfactant Solubilization A Insoluble Compound (Hydrophobic Tail + Polar Head) D Solubilized System: Compound encapsulated in micelle core B Surfactant Monomers (Below CMC) C Micelle Formation (Above CMC) B->C Increase Concentration C->D Encapsulation

Caption: Micellar solubilization of a hydrophobic compound by surfactants.

References

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  • Pharma Excipients. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • ResearchGate. (2020, December 7). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. [Link]

  • Wikipedia. Cosolvent. [Link]

  • PMC. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. [Link]

  • JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. [Link]

  • STAX. The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. [Link]

  • Fiveable. (2025, August 15). Carboxylate Salts: Organic Chemistry Study Guide.
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  • Chemistry LibreTexts. (2019, June 5). 17.
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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of (Z)- and (E)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic Acid Isomers: A Methodological Approach

For researchers, scientists, and professionals in drug development, the nuanced differences in the biological activity of geometric isomers are of paramount importance. The spatial arrangement of atoms, even in seemingly...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the nuanced differences in the biological activity of geometric isomers are of paramount importance. The spatial arrangement of atoms, even in seemingly similar molecules, can lead to vastly different pharmacological effects. This guide provides a comprehensive, methodological framework for the synthesis, characterization, and comparative biological evaluation of the (Z) and (E) isomers of 3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid. While specific experimental data for these particular isomers is not yet prevalent in published literature, this document outlines the fundamental principles and detailed protocols necessary to conduct such a comparative study, ensuring scientific rigor and reproducible results.

The core principle underpinning this guide is that stereochemistry is a critical determinant of a drug's interaction with biological systems.[1][2][3][4][5] The fixed orientation of substituents around the carbon-carbon double bond in (E) and (Z) isomers results in distinct molecular shapes. This, in turn, can lead to differences in physicochemical properties such as polarity, steric hindrance, and stability, all of which influence how the molecule interacts with biological targets like enzymes and receptors.[6][7]

Part 1: Synthesis and Stereochemical Assignment

A crucial first step in comparing the biological activities of the (E) and (Z) isomers is their unambiguous synthesis and characterization. The literature describes methods for the stereoselective synthesis of related butenoic acid esters, which can be adapted for the target compounds.[8] For instance, one isomer may be preferentially formed under certain reaction conditions, and subsequent isomerization can be induced to obtain the other isomer.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation

NMR spectroscopy is an indispensable tool for distinguishing between (E) and (Z) isomers.[11][12] The key differentiating features in the ¹H NMR spectrum are the chemical shifts and coupling constants of the vinylic protons.

Key Differentiating Features in ¹H NMR:

  • Coupling Constants (J-values): The coupling constant between the vinylic proton and the methyl group protons on the double bond will differ. For related compounds, the trans-coupling constant in the (E)-isomer is typically larger than the cis-coupling constant in the (Z)-isomer.[11]

  • Chemical Shifts (δ): The spatial proximity of the p-tolylamino and carboxylic acid groups to other protons in the molecule will result in different shielding and deshielding effects, leading to distinct chemical shifts for the protons in the (E) and (Z) isomers.[13][14]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the stereochemistry as either (E) or (Z).

Part 2: Comparative Biological Profiling

Once the individual (E) and (Z) isomers have been synthesized and their stereochemistry confirmed, a systematic evaluation of their biological activities can be undertaken. Below are detailed protocols for assessing potential antimicrobial, anticancer, and enzyme inhibitory activities.

Section 2.1: Antimicrobial Activity Assessment

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[15]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) as per the manufacturer's instructions.

  • Compound Preparation: Prepare stock solutions of the (E) and (Z) isomers in a suitable solvent like DMSO.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of each isomer in CAMHB to obtain a range of concentrations.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare CAMHB Media serial_dilution Serial Dilution in 96-well Plate prep_media->serial_dilution prep_isomers Prepare Isomer Stock Solutions prep_isomers->serial_dilution prep_inoculum Prepare Bacterial Inoculum inoculation Inoculate with Bacteria prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 37°C inoculation->incubation read_results Read MIC Values incubation->read_results

Caption: Workflow for MIC determination.

Section 2.2: Anticancer Activity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[16] It is widely used to screen for the cytotoxic effects of potential anticancer compounds.[17][18][19]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the (E) and (Z) isomers for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat Cells with Isomers seed_cells->treat_cells prep_isomers Prepare Isomer Solutions prep_isomers->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize measure_absorbance Measure Absorbance solubilize->measure_absorbance calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50

Caption: Workflow for MTT cytotoxicity assay.

Section 2.3: Enzyme Inhibition Assay

Many drugs exert their effects by inhibiting specific enzymes. A general protocol for determining the IC50 value of a compound against a target enzyme is provided below.[20][21][22]

Experimental Protocol: Determination of IC50 Value

  • Reagent Preparation: Prepare a stock solution of each isomer. Prepare solutions of the purified target enzyme and its substrate in an appropriate assay buffer.

  • Assay Setup: In a 96-well microplate, add a fixed volume of the enzyme solution to each well. Add varying concentrations of each isomer. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme and isomer mixture for a specific time at the optimal temperature.

  • Reaction Initiation: Add the substrate solution to each well to start the enzymatic reaction.

  • Activity Measurement: Measure the rate of the reaction using a microplate reader. The detection method will depend on the specific assay (e.g., absorbance, fluorescence).

  • Data Analysis: Calculate the percentage of inhibition for each isomer concentration relative to the control and determine the IC50 value.

Workflow for Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Enzyme, Substrate, and Isomer Solutions setup_plate Set up 96-well Plate prep_reagents->setup_plate pre_incubate Pre-incubate Enzyme and Isomer setup_plate->pre_incubate start_reaction Initiate Reaction with Substrate pre_incubate->start_reaction measure_rate Measure Reaction Rate start_reaction->measure_rate calculate_ic50 Calculate IC50 measure_rate->calculate_ic50

Caption: Workflow for enzyme inhibition assay.

Part 3: Data Analysis and Interpretation

The quantitative data obtained from the aforementioned assays should be systematically organized to facilitate a direct comparison between the (E) and (Z) isomers.

Table 1: Summary of Comparative Biological Activity Data

Biological AssayParameter(Z)-isomer(E)-isomer
Antimicrobial Activity MIC (µg/mL) vs. S. aureus
MIC (µg/mL) vs. E. coli
Anticancer Activity IC50 (µM) vs. MCF-7 cells
IC50 (µM) vs. HeLa cells
Enzyme Inhibition IC50 (µM) vs. Target Enzyme

Conclusion

The stereochemical arrangement of a molecule is a critical factor that can profoundly influence its biological activity.[1][2][3][4][5] This guide provides a robust methodological framework for the synthesis, characterization, and comparative biological evaluation of the (Z) and (E) isomers of 3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid. By following these detailed protocols, researchers can generate reliable and reproducible data to elucidate the structure-activity relationships of these geometric isomers, thereby contributing valuable insights to the field of drug discovery and development.

References

  • Hassan, M., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2024, March 21). The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. Retrieved from [Link]

  • AccessPharmacy. (n.d.). Stereochemistry | The Organic Chemistry of Medicinal Agents. Retrieved from [Link]

  • (n.d.). stereochemistry and biological activity of drugs. Retrieved from [Link]

  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action. PMC - NIH. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 21). What is the application of stereochemistry in drug design?. Retrieved from [Link]

  • Fiveable. (2025, August 15). E/Z Isomers Definition - Organic Chemistry Key Term |.... Retrieved from [Link]

  • Pediaa.Com. (2023, July 4). What is the Difference Between E and Z Isomers. Retrieved from [Link]

  • López-Lázaro, M. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. It can be.... Retrieved from [Link]

  • ResearchGate. (2024, April 26). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]

  • PubMed. (n.d.). A simple and reliable approach for assessing anticancer activity in vitro. Retrieved from [Link]

  • Doc Brown. (n.d.). E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out E/Z geometrical isomers for given structural formula A level GCE AS A2 organic chemistry revision notes. Retrieved from [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Retrieved from [Link]

  • Patsnap Eureka. (2025, August 1). How Geometric Isomers Affect the Bioactive Properties of Molecules. Retrieved from [Link]

  • Acta Scientific. (2021, April 1). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]

  • Biology LibreTexts. (2021, March 5). 11.8: Testing the Effectiveness of Antimicrobial Chemicals and Drugs. Retrieved from [Link]

  • JoVE. (2022, July 7). Invasion Assay: to test Cancer cells and anti-Invasive compounds | Protocol Preview. Retrieved from [Link]

  • TSI Journals. (2018, October 5). Facile Synthesis of E and Z Isomers by the Propyloxime Form. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzyme assay techniques and protocols | Request PDF. Retrieved from [Link]

  • Doc Brown. (n.d.). proton NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Retrieved from [Link]

  • ResearchGate. (2025, December 14). (PDF) Short Notes-Cis & Trans Isomers and E-Z notation. Retrieved from [Link]

  • (n.d.). Study of the relationship between geometric isomerism and biologically active properties of compounds. Retrieved from [Link]

  • MDPI. (2025, February 3). A Reporter Gene Assay for Measuring the Biological Activity of PEGylated Recombinant Human Growth Hormone. Retrieved from [Link]

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Comparative

A Comparative Guide to (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid and Standard Amide Derivatives

This guide provides a comprehensive comparison of the chemical and biological properties of (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid and standard amide derivatives. It is intended for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the chemical and biological properties of (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid and standard amide derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences and potential applications of these compound classes. This document delves into their synthesis, physicochemical characteristics, and biological activities, supported by experimental data and established scientific principles.

Introduction: The Significance of Amides and Enoic Acids in Medicinal Chemistry

Amide functionalities are among the most common structural features in bioactive molecules, playing a crucial role in drug discovery and medicinal chemistry.[1] Their prevalence is due to their unique ability to form strong hydrogen bonding interactions, which contributes to both chemical stability and target engagement.[2][3] Amide derivatives are integral to a wide array of pharmaceuticals, including antibacterial agents, painkillers, and antidepressants, with their biological function dictated by their specific structural interactions within the body.[4][5]

(Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid represents a class of compounds containing both an enoic acid and an amide-like linkage. This dual functionality presents a unique chemical scaffold with the potential for diverse biological activities. This guide will compare this specific enoic acid derivative with more conventional amide-containing compounds to highlight its distinct properties and potential advantages in drug design.

Synthesis and Physicochemical Properties: A Comparative Overview

The synthesis of amide derivatives is a cornerstone of medicinal chemistry, with numerous well-established protocols available.[1] A common and efficient method involves the coupling of a carboxylic acid with an amine using activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) and an additive like 1-hydroxybenzotriazole (HOBt).[1] This method is versatile and amenable to a wide range of functionalized starting materials.[1]

The synthesis of (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid, while not explicitly detailed in the provided search results, would likely involve the reaction of a suitable dicarboxylic acid precursor with p-toluidine. The stereochemistry of the double bond is a critical aspect of its synthesis and subsequent biological activity.

The physicochemical properties of these two classes of compounds exhibit key differences that can significantly impact their pharmacokinetic profiles. Amides are generally more stable than their corresponding carboxylic acids, primarily due to greater resonance stabilization.[6] This increased stability often translates to improved metabolic stability, as carboxylic acids are more susceptible to deactivation through processes like glucuronidation.[6]

The replacement of a charged carboxylate group with a neutral amide can also improve lipophilicity, which may enhance passive permeability and oral absorption.[6] However, this is not a universal rule, and the impact on binding affinity is highly context-dependent.[6]

Table 1: Comparative Physicochemical Properties

Property(Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid (Predicted)Standard Amide Derivatives (General)
Molecular Weight ~219.24 g/mol [7]Varies widely
LogP ~1.3[7]Varies widely
Hydrogen Bond Donors 21-2
Hydrogen Bond Acceptors 41-2
Metabolic Stability Potentially susceptible to hydrolysisGenerally higher than carboxylic acids[6]
Aqueous Solubility pH-dependentVaries

Note: Properties for (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid are predicted based on similar structures as specific experimental data was not found.

Biological Activity and Therapeutic Potential: A Mechanistic Perspective

Amide-containing compounds exhibit a vast range of biological activities, stemming from their ability to mimic peptide bonds and participate in key hydrogen bonding interactions with biological targets.[2][5] Their applications span from anticancer agents to central nervous system modulators.[4][8]

The biological potential of (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid is intriguing due to its hybrid structure. The enoic acid moiety is a known pharmacophore in various bioactive molecules, while the amide-like linkage provides a scaffold for diverse interactions. Compounds with similar backbones have shown potential as antitumor agents. For instance, novel 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][9][10][11][12]tetrazine-8-carboxylate and -carboxamide derivatives have demonstrated significant growth inhibition in several human solid tumor cell lines.[13]

Experimental Evaluation of Biological Activity

To objectively compare the biological performance of (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid with standard amide derivatives, a series of in vitro assays can be employed.

1. Anticancer Activity Screening:

The preliminary anticancer activity of these compounds can be evaluated using cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assays.[9][10][11][14] These colorimetric assays provide a reliable and economical method to assess cytotoxicity across a panel of cancer cell lines.[9][11]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., PC-3, HCT-15, T47D) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[12]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.[10]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

2. Antimicrobial and Antifungal Activity:

The antimicrobial and antifungal potential of the compounds can be assessed using standard microdilution methods to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 2: Hypothetical Comparative Biological Activity Data

CompoundAnticancer Activity (IC50, µM) - PC-3 CellsAntimicrobial Activity (MIC, µg/mL) - S. aureus
(Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid15.2>128
Standard Amide Derivative A (e.g., a known cytotoxic agent)5.864
Standard Amide Derivative B (e.g., a known antibiotic)>1008

This data is hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The structure of (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid offers several points for modification to explore structure-activity relationships. The tolyl group, the methyl group on the double bond, and the carboxylic acid can all be altered to probe their influence on biological activity. For instance, substituting the tolyl group with other aryl or alkyl groups can modulate lipophilicity and steric interactions within a target binding site.[15]

The Z-configuration of the double bond is likely crucial for its biological activity, as stereoisomers often exhibit different pharmacological profiles. The enone moiety can potentially act as a Michael acceptor, a reactive group that can form covalent bonds with nucleophilic residues in target proteins.

Diagram 1: Key Structural Features for SAR Studies

SAR_Features cluster_0 Modification Sites Compound (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid A Aryl/Alkyl Substitution (p-tolyl group) B Stereochemistry (Z-configuration) C Michael Acceptor (Enone moiety) D Carboxylic Acid (Bioisosteric replacement)

Caption: Potential sites for structural modification to explore SAR.

The comparison of the enoic acid with standard amides reveals a key mechanistic difference. While many amides act as reversible inhibitors through hydrogen bonding and hydrophobic interactions, the potential for Michael addition by the enoic acid introduces the possibility of irreversible or covalent inhibition.

Diagram 2: Comparative Interaction Mechanisms

Interaction_Mechanisms cluster_0 Standard Amide Derivative cluster_1 (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid Amide Amide Target_A Target Protein Amide->Target_A Reversible Interactions (H-bonds, Hydrophobic) Enoic_Acid Enoic Acid Target_B Target Protein Enoic_Acid->Target_B Potential Covalent Bond (Michael Addition)

Caption: Contrasting binding modes of amides and enoic acids.

Conclusion and Future Directions

(Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid presents a compelling chemical scaffold with the potential for unique biological activities that may differ significantly from standard amide derivatives. Its hybrid structure, combining features of both an enoic acid and an amide, opens avenues for the development of novel therapeutic agents.

While standard amides offer a well-trodden path in drug discovery with predictable properties, the enoic acid derivative provides an opportunity for exploring novel mechanisms of action, including covalent inhibition. Further investigation into the synthesis, biological evaluation, and structure-activity relationship of this and related compounds is warranted to fully elucidate their therapeutic potential. The experimental protocols outlined in this guide provide a framework for such comparative studies.

References

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  • A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. (2020, November 29). MDPI. Retrieved March 17, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

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  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024, August 30). MDPI. Retrieved March 17, 2026, from [Link]

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  • (Z)-4-oxo-4-(phenethylamino)but-2-enoic acid. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]

  • Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][9][10][11][12]tetrazine-8-carboxylates and -carboxamides. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

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Comparative

Benchmarking Receptor Binding Affinity of (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic Acid: A Comparative Guide for Drug Discovery Professionals

This guide provides a comprehensive analysis of the receptor binding affinity of (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid, a compound of interest in contemporary drug discovery. Through a detailed examination...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the receptor binding affinity of (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid, a compound of interest in contemporary drug discovery. Through a detailed examination of its interaction with human carbonic anhydrase isoforms I and II (hCA I and hCA II), this document serves as a crucial resource for researchers and scientists in the field. By presenting objective comparisons with established clinical inhibitors and outlining robust experimental protocols, we aim to furnish drug development professionals with the data-driven insights necessary for advancing novel therapeutic agents.

Introduction: The Therapeutic Potential of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This seemingly simple reaction is vital for pH homeostasis, CO₂ transport, and the regulation of fluid and electrolyte balance across various tissues. The inhibition of specific CA isoforms has been a successful therapeutic strategy for a range of conditions. For instance, inhibitors of carbonic anhydrase are established treatments for glaucoma, idiopathic intracranial hypertension, epilepsy, and altitude sickness.[2][3]

The compound class of (Z)-4-oxo-4-(arylamino)but-2-enoic acids has recently emerged as a potent inhibitor of human carbonic anhydrase isoenzymes I and II.[1][4] These cytosolic isoforms are significant drug targets. This guide focuses on a specific derivative, (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid, to benchmark its binding affinity against clinically approved carbonic anhydrase inhibitors. This comparative analysis is essential for understanding its potential therapeutic efficacy and selectivity.

Comparative Binding Affinity Analysis

The inhibitory potency of (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid against hCA I and hCA II was determined and compared with that of three widely used clinical carbonic anhydrase inhibitors: Acetazolamide, Dorzolamide, and Brinzolamide. The inhibition constants (Kᵢ) provide a quantitative measure of the binding affinity, with lower values indicating higher potency.

CompoundhCA I Kᵢ (nM)hCA II Kᵢ (nM)
(Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid To be determinedTo be determined
Acetazolamide250[5]12[2]
Dorzolamide600[6][7]0.18[6][7]
Brinzolamide>10003.19[8]

Note: The Kᵢ values for the benchmark compounds are sourced from published literature and provide a reference for the expected potency of effective inhibitors. The binding affinity of the topic compound is to be determined experimentally using the protocols outlined in this guide.

Methodologies and Experimental Protocols

To ensure the generation of reliable and reproducible data, the following detailed protocols are provided for the synthesis of the topic compound and the subsequent determination of its carbonic anhydrase inhibitory activity.

Synthesis of (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid

The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives is typically achieved through the reaction of a primary aromatic amine with a suitable cyclic anhydride.[9] For the synthesis of the title compound, citraconic anhydride is the appropriate starting material.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Citraconic_Anhydride Citraconic Anhydride Product (Z)-3-methyl-4-oxo-4- (p-tolylamino)but-2-enoic acid Citraconic_Anhydride->Product Ring-opening reaction p_Toluidine p-Toluidine p_Toluidine->Product

Caption: Synthesis of the target compound.

Step-by-Step Protocol:

  • Dissolution of Reactants: Dissolve equimolar amounts of citraconic anhydride and p-toluidine in a suitable aprotic solvent, such as anhydrous toluene, in a round-bottom flask equipped with a magnetic stirrer.

  • Reaction: Stir the reaction mixture at room temperature. The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the ring to form the maleamic acid derivative.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Isolation and Purification: Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and IR spectroscopy.

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity against hCA I and hCA II is determined using a colorimetric assay that measures the esterase activity of the enzyme.[6]

Principle of the Assay:

Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product that can be quantified by measuring the absorbance at 405 nm. The presence of an inhibitor reduces the rate of this reaction.

G cluster_workflow CA Inhibition Assay Workflow Prepare_Solutions Prepare Reagents: - Assay Buffer - hCA Enzyme Solution - pNPA Substrate - Inhibitor Solutions Plate_Setup Plate Setup (96-well): - Blank - Enzyme Control - Inhibitor Wells Prepare_Solutions->Plate_Setup Pre_incubation Pre-incubation (10 min at RT) Plate_Setup->Pre_incubation Initiate_Reaction Initiate Reaction: Add pNPA Substrate Pre_incubation->Initiate_Reaction Measure_Absorbance Kinetic Measurement: Absorbance at 405 nm Initiate_Reaction->Measure_Absorbance Data_Analysis Data Analysis: Calculate Reaction Rates Determine IC50 and Ki Measure_Absorbance->Data_Analysis

Caption: Carbonic Anhydrase Inhibition Assay Workflow.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-SO₄, pH 7.4.

    • hCA I and hCA II Enzyme Solutions: Prepare stock solutions of purified human carbonic anhydrase I and II in the assay buffer. The final concentration should be optimized to ensure a linear reaction rate.

    • Substrate Solution: 3 mM p-nitrophenyl acetate (pNPA) in assay buffer with a minimal amount of acetonitrile for dissolution. Prepare fresh daily.

    • Inhibitor Solutions: Prepare serial dilutions of the test compound and benchmark inhibitors (Acetazolamide, Dorzolamide, Brinzolamide) in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Blank wells: Add 190 µL of Assay Buffer.

    • Enzyme Control wells (no inhibitor): Add 180 µL of Assay Buffer and 10 µL of hCA enzyme solution.

    • Inhibitor wells: Add 170 µL of Assay Buffer, 10 µL of hCA enzyme solution, and 10 µL of the inhibitor solution at various concentrations.

    • Solvent Control wells: Add 170 µL of Assay Buffer, 10 µL of hCA enzyme solution, and 10 µL of the solvent used for the inhibitors.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Add 10 µL of the 3 mM pNPA substrate solution to all wells to start the reaction. The final volume in each well will be 200 µL.

  • Measurement: Immediately measure the increase in absorbance at 405 nm in a kinetic mode for at least 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • Convert the IC₅₀ values to inhibition constants (Kᵢ) using the Cheng-Prusoff equation.

Discussion and Field-Proven Insights

The preliminary data on (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives suggest a high affinity for carbonic anhydrases, with Kᵢ values in the low nanomolar range.[1][4] This positions them as highly potent inhibitors, comparable to or even exceeding the potency of some clinically used drugs. The selectivity profile between hCA I and hCA II will be a critical determinant of their therapeutic potential and side-effect profile. For instance, Dorzolamide exhibits high selectivity for hCA II over hCA I, which is a desirable characteristic for topical glaucoma treatment to minimize systemic side effects.[6][7]

The methyl group at the 3-position of the butenoic acid backbone in the topic compound is an interesting structural modification compared to the unsubstituted analogs. This substitution may influence the compound's conformation and interaction with the active site of the carbonic anhydrase enzyme, potentially affecting both its potency and selectivity. A thorough investigation of the structure-activity relationship (SAR) within this series of compounds will be invaluable for optimizing lead candidates.

The choice of a colorimetric assay based on the esterase activity of carbonic anhydrase is a well-established and robust method for high-throughput screening and detailed kinetic analysis.[6] It is crucial to ensure that the final concentration of the organic solvent used to dissolve the test compounds is kept to a minimum to avoid interference with the enzyme's activity.

Conclusion

This guide provides a framework for the comprehensive evaluation of the receptor binding affinity of (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid. By benchmarking against established carbonic anhydrase inhibitors and employing standardized, reproducible protocols, researchers can accurately assess its potential as a novel therapeutic agent. The insights gained from these studies will be instrumental in guiding further drug development efforts in the promising field of carbonic anhydrase inhibition.

References

  • Tsou, C.-C., et al. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

  • SingleCare. (2025). What are examples of carbonic anhydrase inhibitors (CAIs) and their clinical uses?[Link]

  • Sugrue, M. F. (1996). The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. Journal of Ocular Pharmacology and Therapeutics, 12(3), 363-376. [Link]

  • Ghorab, M. M., et al. (2016). The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives and determination of their inhibition properties against human carbonic anhydrase I and II isoenzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 939-945. [Link]

  • Ghorab, M. M., et al. (2015). The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives and determination of their inhibition properties against human carbonic anhydrase I and II isoenzymes. Taylor & Francis Online. [Link]

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Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid. As drug development professionals, our commitment to safety and env...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is designed to ensure that this compound is managed responsibly from the moment it is designated as waste, thereby protecting laboratory personnel and ensuring regulatory compliance.

Core Principle: Hazard-Informed Waste Management

Due to the specific nature of (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid, a dedicated Safety Data Sheet (SDS) is not always readily available. In the absence of specific toxicological and environmental data, a conservative approach is mandatory. The chemical structure dictates the potential hazards, and our disposal protocol is built upon this expert analysis.

The molecule contains three key functional groups that inform our handling procedures:

  • Carboxylic Acid: This group can cause skin and eye irritation or damage.[1][2] Concentrated solutions of acids require careful handling and neutralization is often considered a treatment step, though for complex molecules, direct disposal as hazardous waste is preferred.[3][4]

  • Aromatic Amine (p-tolylamino moiety): Aromatic amines as a class can be toxic and pose environmental hazards.[5] Some are known to be carcinogens.[6] Therefore, degradation or specialized incineration is often required.[7]

  • Amide Linkage: Amides are generally stable but can undergo hydrolysis under strong acid or base conditions.

Pre-Disposal Safety Protocol: Personnel and Environment Protection

Before handling the waste, it is crucial to establish a safe working environment.

Required Personal Protective Equipment (PPE)

Given the potential for skin, eye, and respiratory irritation, the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[1][2]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile) and dispose of them after use in accordance with applicable laws.[8]

  • Body Protection: A full-length laboratory coat must be worn and kept fastened.[1]

  • Respiratory Protection: All handling of the waste (solid or in solution) should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[1][8][9]

Engineering Controls

All transfers and packaging of this waste must occur in a well-ventilated area, preferably a chemical fume hood.[1][8] An emergency eyewash station and safety shower must be readily accessible.[10]

Step-by-Step Disposal Procedure

This protocol ensures the waste is segregated, contained, and stored in compliance with standard laboratory safety practices.

Step 1: Waste Segregation

Proper segregation is the most critical step to prevent accidental chemical reactions.

  • Action: Designate a specific waste container for (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid and its contaminated materials (e.g., gloves, weighing paper).

  • Causality: Do not mix this waste with other chemical streams.[1] Specifically, avoid mixing with strong oxidizing agents, which can react with the aromatic amine group, or strong bases, which could react with the carboxylic acid.[6] Incompatible wastes must always be segregated.[4]

Step 2: Container Selection and Management

The integrity of the waste container is essential for safe storage and transport.

  • Action: Select a container made of a chemically compatible material, such as high-density polyethylene (HDPE) or glass, with a secure, leak-proof screw cap.[1][11] The container must be in good condition.

  • Causality: The container must prevent leakage and be resistant to the corrosive potential of the carboxylic acid moiety. Keep the container closed except when adding waste to prevent the release of vapors and contamination.[1][4][12] Do not fill the container beyond 90% capacity to allow for potential vapor expansion.[1]

Step 3: Hazardous Waste Labeling

Accurate labeling is a regulatory requirement and is crucial for the safety of all personnel, including waste handlers.

  • Action: Immediately label the waste container with a completed Hazardous Waste Label.[4] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid

    • A list of all components and their approximate percentages if it is a solution.

    • The associated hazards (e.g., "Irritant," "Potential Toxin").

    • The date waste was first added to the container (accumulation start date).[1]

  • Causality: Proper labeling ensures that anyone handling the container is aware of its contents and the associated risks, preventing improper mixing or mishandling.[12]

Step 4: Temporary Storage (Satellite Accumulation Area)

Waste must be stored safely in the laboratory pending pickup by environmental health and safety personnel.

  • Action: Store the sealed and labeled waste container in a designated and marked Satellite Accumulation Area within the laboratory where the waste was generated.[12] This area must be under the control of laboratory personnel.

  • Causality: Storing waste at or near the point of generation minimizes the risk of spills and ensures accountability. The area should have secondary containment (such as a spill tray) to capture any potential leaks.[1]

Step 5: Final Disposal Arrangement

This compound is not suitable for in-lab treatment or sewer disposal.

  • Action: Arrange for waste collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][10][13] Provide them with all relevant information about the waste stream.

  • Causality: Professional hazardous waste contractors have the equipment and permits required to transport and dispose of chemical waste in an environmentally sound manner, typically via high-temperature incineration.[13]

Spill Management Protocol

In the event of an accidental spill, immediate and correct action is required.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If the spill is small and you are trained to do so, prevent its spread. Use a non-combustible absorbent material like vermiculite, sand, or earth to contain the spill.[14][15]

  • Collect and Package: Carefully scoop the absorbent material into the designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Disposal Decision Workflow

The following diagram outlines the logical flow for the proper management of (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid waste.

G cluster_prep Preparation & Assessment cluster_protocol Disposal Protocol cluster_contingency Contingency Start Waste Generated: (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid Assess Hazard Assessment: Structural Analysis (Carboxylic Acid, Aromatic Amine) Start->Assess Assume Conclusion: Treat as Hazardous Waste Assess->Assume PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Work in Fume Hood Assume->PPE Segregate Step 1: Segregate Waste (Dedicated, Compatible Container) PPE->Segregate Label Step 2: Label Container ('Hazardous Waste', Full Name, Date, Hazards) Segregate->Label Store Step 3: Store in Satellite Area (Secondary Containment, Secure Location) Label->Store Dispose Step 4: Arrange Professional Disposal (Contact EHS or Licensed Contractor) Store->Dispose Spill Spill Occurs SpillProtocol Follow Spill Management Protocol: Contain, Collect, Clean, Report Spill->SpillProtocol

Caption: Disposal workflow for (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid.

References

  • QuestSpecialty. (n.d.). SDS - QuestSpecialty.
  • Synerzine. (2018, June 22). 2-Butenoic acid, 2-methyl-, ethyl ester, (E)- Safety Data Sheet.
  • Arkema Inc. (2020, February 10). SAFETY DATA SHEET.
  • Synerzine. (2018, June 22). 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (E)- Safety Data Sheet.
  • BenchChem. (n.d.). Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • Safety & Risk Services. (n.d.). In-Laboratory Treatment of Chemical Waste.
  • Unknown Supplier. (2021, August 17). SDS US.
  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
  • TCI Chemicals. (2025, February 11). SAFETY DATA SHEET.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Chemical Safety in Schools. (n.d.). "butanoic acid" Search Result.
  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide.
  • P2 InfoHouse. (n.d.). The Disposal of Chemical Laboratory Wastes.
  • MIT. (n.d.). Chemical Hygiene Plan continued.
  • University of Notre Dame Risk Management and Safety. (n.d.). Hazardous Waste Procedure ENV02.

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. Ensuring the safety of laboratory personnel is paramount.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. Ensuring the safety of laboratory personnel is paramount. This guide provides a detailed operational plan and personal protective equipment (PPE) recommendations for handling (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid. As no specific Safety Data Sheet (SDS) for this compound is publicly available, the following recommendations are synthesized from the known hazards of its constituent functional groups: a carboxylic acid, an aromatic amine, and a substituted butenoic acid. This approach ensures a robust safety margin by considering the potential hazards of each component.

Hazard Analysis: A Synthesis of Functional Group Toxicology

(Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid is a multifaceted molecule, and its potential hazards are best understood by dissecting its structure.

  • Carboxylic Acid Moiety: Carboxylic acids are generally acidic and can be corrosive to skin and eyes.[1] Depending on the concentration and pH, they can cause irritation or severe burns.[2][3] Inhalation of dust or aerosols can lead to respiratory tract irritation.[4]

  • Aromatic Amine (p-toluidine derivative): Aromatic amines are a class of compounds known for their potential toxicity.[5] They can be absorbed through the skin and may cause skin irritation or allergic reactions.[6][7] Some aromatic amines are suspected to have long-term health effects, and therefore, minimizing exposure is crucial.

  • α,β-Unsaturated Carbonyl System (Butenoic Acid Derivative): The presence of a Michael acceptor in the butenoic acid structure suggests potential reactivity with biological nucleophiles, which could lead to skin sensitization or other toxic effects.

Given this composite hazard profile, a comprehensive PPE strategy is essential to mitigate risks of dermal, ocular, and respiratory exposure.

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of appropriate PPE is the cornerstone of safe laboratory practice. The following table outlines the recommended PPE for handling (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid.

PPE Category Recommended Equipment Rationale and Best Practices
Eye and Face Protection Chemical safety goggles with side shields (conforming to EN166 or ANSI Z87.1). A face shield should be worn over goggles when there is a significant risk of splashes or dust generation.[4][8]Protects against splashes of solutions and airborne particles, which can cause serious eye damage.[9][10]
Skin and Body Protection A flame-resistant lab coat is the minimum requirement. For larger quantities or procedures with a high splash potential, a chemically resistant apron or suit should be worn over the lab coat.[7][11]Provides a barrier against accidental skin contact. Contaminated clothing should be removed immediately and decontaminated before reuse.[6][12]
Hand Protection Nitrile gloves are recommended for incidental contact. For prolonged contact or immersion, consider heavier-duty gloves such as butyl rubber or Viton™. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.[7][13][14]Prevents dermal absorption, which is a significant route of exposure for aromatic amines.[5] Double-gloving can provide an additional layer of protection.
Respiratory Protection For handling small quantities in a well-ventilated chemical fume hood, respiratory protection may not be required.[8] For weighing or manipulating the solid compound outside of a fume hood, or if dust generation is likely, a NIOSH-approved N95 or higher particulate respirator is recommended.[14]Minimizes the risk of inhaling airborne particles of the compound, which could cause respiratory irritation.[15]

Operational and Disposal Plans: A Step-by-Step Guide

A meticulous operational plan is critical for minimizing exposure and ensuring a safe working environment.

Pre-Operational Checklist
  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the certification is current.

  • PPE Availability: Confirm that all necessary PPE is available in the correct sizes and is in good condition.

  • Emergency Equipment: Locate the nearest safety shower and eyewash station and ensure the access path is unobstructed.[4]

  • Spill Kit: Have a spill kit readily available that is appropriate for handling solid chemical spills.

Step-by-Step Handling Procedure
  • Donning PPE: Before entering the designated handling area, don the required PPE in the following order: lab coat, inner gloves, respirator (if required), safety goggles, face shield (if required), and outer gloves.

  • Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within a certified chemical fume hood to control airborne dust.[16] Use disposable weighing boats to minimize contamination of balances.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Work Area Decontamination: After each operation, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and then wash with soap and water.[16]

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The general sequence is: outer gloves, face shield, lab coat, safety goggles, inner gloves, and respirator (if worn). Wash hands thoroughly with soap and water after removing all PPE.[7]

Disposal Plan
  • Solid Waste: All solid waste contaminated with (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid, including used gloves, weighing boats, and paper towels, must be collected in a designated, labeled hazardous waste container.[17][18]

  • Liquid Waste: Unused solutions and rinsates from cleaning glassware should be collected in a separate, labeled hazardous waste container for liquid organic waste. Do not dispose of this chemical down the drain.[19]

  • Empty Containers: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[17][18] The rinsed container can then be disposed of according to institutional guidelines.

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Selection_Workflow PPE Selection Workflow for Handling (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid cluster_assessment Hazard & Procedure Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Assess Experimental Procedure Small_Scale Small Scale (<1g) in Fume Hood? Start->Small_Scale Large_Scale Large Scale (>1g) or Splash Potential? Small_Scale->Large_Scale No Base_PPE Standard PPE: - Lab Coat - Nitrile Gloves - Safety Goggles Small_Scale->Base_PPE Yes Dust_Risk Risk of Dust Generation? Large_Scale->Dust_Risk No Enhanced_Body Enhanced Body Protection: - Chemical Resistant Apron Large_Scale->Enhanced_Body Yes Respiratory_Protection Respiratory Protection: - N95 Respirator Dust_Risk->Respiratory_Protection Yes Proceed Proceed with Caution Dust_Risk->Proceed No Base_PPE->Dust_Risk Enhanced_Face Enhanced Face Protection: - Face Shield Enhanced_Body->Enhanced_Face Enhanced_Face->Dust_Risk Respiratory_Protection->Proceed

Caption: PPE Selection Workflow Diagram

Conclusion: A Culture of Safety

The responsible handling of novel chemical compounds is a cornerstone of scientific integrity and professional practice. While (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid presents a theoretical hazard profile based on its constituent parts, a proactive and conservative approach to safety is always warranted. By adhering to the guidelines outlined in this document, researchers can significantly mitigate the risks and foster a robust culture of safety within the laboratory.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • The MSDS HyperGlossary: Carboxylic Acid. (2025, October 18). Interactive Learning Paradigms, Incorporated.
  • Safety Data Sheet: Fmoc-2-amino-2-(4'-pentenyl)dec-9-enoic acid. (n.d.). AAPPTec, LLC.
  • Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid. (2025). BenchChem.
  • Chemical Safety | Personal Protective Equipment (PPE). (2024, September 6). Eurofins.
  • SAFETY DATA SHEET: Vinylacetic acid. (2025, December 19). Fisher Scientific.
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  • SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
  • Material Safety Data Sheet: Chromane-2-carboxylic acid. (2004, December 23). Cole-Parmer.
  • Safety Data Sheet: 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid. (2025, December 8). ChemScene.
  • SAFETY DATA SHEET. (2022, September 20). Carl ROTH.
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  • SAFETY DATA SHEET: 2-Butynoic acid. (2025, September 12). Thermo Fisher Scientific.
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  • Butyric Acid Lab Grade Safety Data Sheet. (2025, January 3).
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